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1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole Documentation Hub

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  • Product: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
  • CAS: 1176493-60-9

Core Science & Biosynthesis

Foundational

Structural Deconstruction and Synthetic Methodology of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: A Technical Whitepaper

Executive Summary In modern drug discovery and agrochemical development, the 1-aryl-3,5-dimethylpyrazole scaffold represents a privileged structural motif. Specifically, 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the 1-aryl-3,5-dimethylpyrazole scaffold represents a privileged structural motif. Specifically, 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a highly specialized building block that combines the robust coordination chemistry of a substituted pyrazole with the tunable electronic and steric properties of a halogenated toluene derivative.

This whitepaper provides an in-depth technical analysis of this compound. By deconstructing its structural logic, detailing a self-validating synthetic protocol, and profiling its physicochemical attributes, this guide equips researchers with the mechanistic insights required to leverage this molecule in complex synthetic pipelines—ranging from transition-metal ligands to active pharmaceutical ingredients (APIs).

Deconstructive Structural Analysis & Pharmacophore Logic

To understand the utility of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, we must analyze the causality behind its specific substitution pattern. The molecule is engineered with three distinct functional domains, each serving a precise chemical purpose:

  • The 3,5-Dimethylpyrazole Core: The pyrazole ring acts as a classic bioisostere for amides and phenols, offering a potent hydrogen-bond acceptor at the N2 position. The methyl groups at C3 and C4 provide steric shielding. Crucially, the C5-methyl group induces a steric clash with the ortho-protons of the N1-phenyl ring, forcing the molecule into a twisted, non-coplanar conformation. This three-dimensionality is essential for fitting into deep, hydrophobic enzymatic pockets (e.g., kinase hinge regions) and serves as a bidentate ligand framework in organometallic chemistry, such as in the development of fungicidal organotin complexes 1.

  • The 4-Methyl Substituent (Metabolic Blockade): In medicinal chemistry, the para-position of an aryl ring is highly susceptible to rapid Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes. The installation of a para-methyl group effectively blocks this metabolic liability while simultaneously increasing the overall lipophilicity (LogP) of the molecule.

  • The 3-Bromo Substituent (Synthetic Handle): The bromine atom exerts a strong electron-withdrawing inductive effect, subtly modulating the pKa of the pyrazole core. More importantly, it acts as an orthogonal synthetic handle. The C–Br bond is primed for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly build library diversity.

PharmacophoreLogic Core 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole Br 3-Bromo Substituent (Cross-Coupling Handle) Core->Br Me 4-Methyl Substituent (Metabolic Blockade) Core->Me Pyr 3,5-Dimethylpyrazole Core (Metal Coordination) Core->Pyr

Structural deconstruction and functional logic of the target pyrazole derivative.

Synthetic Methodology: The Regioselective Knorr Condensation

The most efficient route to synthesize 1-aryl-3,5-dimethylpyrazoles is the Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a 1,3-diketone 2.

Self-Validating Experimental Protocol

Objective: To synthesize 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole with high purity and yield.

Step 1: Reagent Preparation & Solvation

  • Action: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-4-methylphenylhydrazine hydrochloride (10.0 mmol). Add 50 mL of absolute ethanol, followed by 1.0 mL of glacial acetic acid.

  • Causality: The glacial acetic acid serves a dual purpose: it acts as a protic mediator to help dissolve the hydrazine hydrochloride salt and provides the necessary acidic medium to protonate the carbonyl oxygens of the incoming diketone, increasing their electrophilicity.

  • Validation Check: Stir for 5 minutes at room temperature. The suspension must transition to a homogeneous dispersion or clear solution before proceeding.

Step 2: Electrophile Introduction

  • Action: Slowly add acetylacetone (2,4-pentanedione, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Causality: Dropwise addition prevents uncontrolled exothermic spikes and minimizes the formation of off-target polymeric byproducts. The slight stoichiometric excess (1.1 equiv) ensures complete consumption of the valuable hydrazine starting material.

Step 3: Cyclization & Reflux

  • Action: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4–6 hours.

  • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The self-validating checkpoint is the complete disappearance of the baseline-heavy hydrazine spot and the emergence of a highly UV-active, non-polar product spot, confirming hydrazone formation and subsequent dehydration/cyclization.

Step 4: Workup & Neutralization

  • Action: Cool the mixture to ambient temperature and concentrate under reduced pressure. Resuspend the crude residue in 50 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 × 20 mL).

  • Causality: The NaHCO₃ wash is critical to neutralize residual acetic acid and unreacted hydrochloride salts, preventing acid-catalyzed degradation of the pyrazole during long-term storage.

  • Validation Check: The aqueous layer must test at pH ~7.5–8.0 via pH paper before proceeding to the drying phase.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude product via silica gel column chromatography or recrystallization from hot ethanol.

SynthesisWorkflow A 3-Bromo-4-methylphenylhydrazine C Acid-Catalyzed Condensation A->C B Acetylacetone (2,4-Pentanedione) B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization D->E F 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole E->F

Knorr pyrazole synthesis workflow for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Physicochemical Profiling and Characterization Data

To ensure rigorous quality control, the synthesized compound must be validated against expected physicochemical and spectroscopic parameters. The tables below summarize the quantitative data required for structural confirmation.

Core Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₂H₁₃BrN₂Core elemental composition
Molecular Weight 265.15 g/mol Mass spectrometry target (ESI+ M+H: ~266.1)
LogP (Estimated) 3.8 - 4.2Indicates high lipophilicity; requires non-polar organic solvents for extraction
H-Bond Donors 0Lack of N-H or O-H limits protic interactions, increasing membrane permeability
H-Bond Acceptors 1N2 nitrogen of the pyrazole acts as a Lewis base/H-bond acceptor
Rotatable Bonds 1Restricted rotation around the N1-Aryl bond defines the conformational space
Predictive ¹H NMR Characterization (CDCl₃, 300 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
5.95 Singlet1HPyrazole C4-H (Diagnostic peak for pyrazole formation)
7.55 Doublet (J ~ 2 Hz)1HPhenyl C2-H (Meta-coupled, deshielded by ortho-Br)
7.30 Doublet (J ~ 8 Hz)1HPhenyl C5-H (Ortho to methyl group)
7.25 Doublet of Doublets1HPhenyl C6-H (Para to Br, ortho/meta coupled)
2.42 Singlet3HPhenyl C4-CH₃ (Aryl methyl)
2.35 Singlet3HPyrazole C5-CH₃
2.28 Singlet3HPyrazole C3-CH₃

Note: The distinct separation of the two pyrazole methyl singlets (2.28 and 2.35 ppm) is a hallmark of 1-aryl-3,5-dimethylpyrazoles, caused by the anisotropic shielding effect of the orthogonal N1-phenyl ring on the C5-methyl group.

Conclusion

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a versatile and rationally designed building block. By understanding the causality behind its structural features—namely the metabolic stability imparted by the 4-methyl group, the synthetic utility of the 3-bromo handle, and the conformational rigidity of the 3,5-dimethylpyrazole core—researchers can effectively deploy this molecule in advanced drug discovery campaigns and materials science applications. The self-validating Knorr condensation protocol provided ensures a reliable, scalable, and high-yielding synthetic pathway.

References

  • Wang, Z.-H., Wang, H., Guo, Y.-Z., & Fan, Z.-J. (2012). Synthesis, Structure and Fungicidal Activity of Organotin 1-Aryl-3,5-dimethylpyrazole-4-carboxylates. Chinese Journal of Inorganic Chemistry. 1

  • Deng et al. / Liu et al. (2014). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Asian Pacific Journal of Cancer Prevention (via PMC). 2

Sources

Exploratory

Structural Elucidation of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: A Comprehensive NMR Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. The precise structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. The precise structural elucidation of highly substituted derivatives, such as 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole , is critical for establishing structure-activity relationships (SAR). This technical whitepaper provides an in-depth analysis of the theoretical 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, grounded in empirical increment systems, mesomeric effects, and magnetic anisotropy.

By detailing the causality behind each chemical shift and providing a self-validating experimental protocol, this guide equips researchers with the authoritative framework necessary for rigorous spectral interpretation.

Molecular Architecture & Spin System Analysis

To accurately predict and interpret the NMR spectra, we must deconstruct the molecule into its core electronic environments:

  • The 1H-Pyrazole Core: A highly electron-rich heteroaromatic system. The mesomeric donation of electron density from the nitrogen atoms heavily shields the C-4 position.

  • The 3,5-Dimethyl Substituents: These groups break the symmetry of the pyrazole ring. The 5-methyl group is subjected to the steric and anisotropic effects of the adjacent N1-aryl ring, distinguishing it from the 3-methyl group.

  • The 1-(3-Bromo-4-methylphenyl) System: A 1,3,4-trisubstituted benzene ring. The inductive electron withdrawal of the bromine atom, combined with the electron-donating methyl group and the complex anisotropic cone of the pyrazole ring, creates a highly distinct first-order spin system (an AMX-like system).

Predicted 1 H NMR Chemical Shifts & Causality

The 1 H NMR spectrum in CDCl 3​ is defined by the interplay of inductive effects and magnetic anisotropy. Table 1 outlines the predicted shifts based on additive substituent effects and literature precedents for [1].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Phenyl H-2 ~7.70Doublet (d) 4J≈2.0 1H
Phenyl H-6 ~7.35Doublet of doublets (dd) 3J≈8.0,4J≈2.0 1H
Phenyl H-5 ~7.20Doublet (d) 3J≈8.0 1H
Pyrazole H-4 ~5.95Singlet (s)-1H
Phenyl 4-CH 3​ ~2.42Singlet (s)-3H
Pyrazole 5-CH 3​ ~2.30Singlet (s)-3H
Pyrazole 3-CH 3​ ~2.28Singlet (s)-3H
Mechanistic Causality of 1 H Shifts
  • Aromatic Spin System (H-2, H-5, H-6): The H-2 proton is situated between the electronegative bromine atom and the pyrazole nitrogen. The combined inductive deshielding from the bromine and the anisotropic deshielding from the orthogonal pyrazole ring pushes H-2 furthest downfield (~7.70 ppm). H-6 is shielded relative to H-2 but deshielded relative to H-5 due to its proximity to the pyrazole ring.

  • Pyrazole H-4 (~5.95 ppm): The 6 π -electron aromatic system of the pyrazole ring features strong mesomeric electron donation from the nitrogens to the C-4 position. This high electron density severely shields the H-4 proton, a hallmark diagnostic peak for [2].

  • Methyl Differentiation: The 5-CH 3​ and 3-CH 3​ groups appear as distinct singlets. The 5-CH 3​ is typically slightly more deshielded (~2.30 ppm) due to the magnetic anisotropic cone of the N-phenyl ring, which adopts a twisted conformation to minimize steric clash.

Predicted 13 C NMR Chemical Shifts & Causality

Carbon-13 shifts are highly sensitive to the hybridization state and local electron density. The theoretical values (Table 2) are derived using base benzene values (128.5 ppm) modified by empirical increment rules and validated against [3].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon PositionPredicted Shift ( δ , ppm)Hybridization / TypeCausality & Electronic Effects
Pyrazole C-3 ~149.0Quaternary (sp 2 )Deshielded by adjacent N-2 and attached methyl group.
Phenyl C-1 ~138.5Quaternary (sp 2 )Ipso carbon attached to the strongly electron-withdrawing N-1.
Phenyl C-4 ~138.5Quaternary (sp 2 )Ipso carbon attached to the electron-donating methyl group.
Pyrazole C-5 ~139.5Quaternary (sp 2 )Deshielded by N-1, but slightly less than C-3 due to aryl sterics.
Phenyl C-5 ~132.5Methine (sp 2 )Meta to pyrazole, ortho to methyl; standard aromatic region.
Phenyl C-3 ~125.5Quaternary (sp 2 )Ipso to Bromine. The heavy atom effect shields this carbon slightly.
Phenyl C-2 ~122.5Methine (sp 2 )Ortho to pyrazole (shielding effect) and ortho to Br (deshielding).
Phenyl C-6 ~118.5Methine (sp 2 )Ortho to pyrazole, resulting in significant resonance shielding.
Pyrazole C-4 ~107.5Methine (sp 2 )Highly shielded due to mesomeric electron donation from N-atoms.
Phenyl 4-CH 3​ ~23.0Primary (sp 3 )Attached to an sp 2 carbon; standard benzylic shift.
Pyrazole 3-CH 3​ ~13.5Primary (sp 3 )Shielded heteroaromatic methyl group.
Pyrazole 5-CH 3​ ~12.5Primary (sp 3 )Upfield shifted relative to 3-CH 3​ due to aryl ring shielding cone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be executed. This protocol minimizes artifacts and ensures quantitative reliability.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could degrade field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Tuning: Automatically or manually tune and match the probe for 1 H and 13 C frequencies to maximize signal-to-noise ratio (SNR).

  • Shimming: Execute gradient shimming (e.g., topshim). Validate shimming by ensuring the residual CHCl 3​ peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a standard 1D pulse sequence (e.g., zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds. Spectral width: 20 ppm.

  • 13 C NMR: Use a proton-decoupled sequence (e.g., zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds to allow for quaternary carbon relaxation. Spectral width: 250 ppm.

  • Validation (2D NMR): If 1D assignments are ambiguous, acquire 1 H- 1 H COSY (to confirm H-5/H-6 coupling) and 1 H- 13 C HMBC (to confirm the linkage between the pyrazole 5-CH 3​ and the phenyl C-1).

Step 4: Processing and Elucidation

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration.

  • Reference the TMS peak to exactly 0.00 ppm.

Experimental Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition and structural elucidation process.

Workflow Sample 1. Sample Preparation (CDCl3, 15-20 mg) Locking 2. Locking & Shimming (Z0-Z5 Optimization) Sample->Locking Acq1D 3. 1D Acquisition (1H & 13C NMR) Locking->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Locking->Acq2D Processing 5. FID Processing (FT, Phase & Baseline) Acq1D->Processing Acq2D->Processing Analysis 6. Spectral Analysis (Integration & Multiplets) Processing->Analysis Elucidation 7. Structural Elucidation (Final Verification) Analysis->Elucidation

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

Conclusion

The structural verification of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole relies heavily on understanding the distinct electronic microenvironments within the molecule. The highly shielded pyrazole C-4/H-4 positions, combined with the predictable AMX splitting pattern of the brominated phenyl ring, provide definitive spectroscopic fingerprints. By adhering to the rigorous acquisition protocols and theoretical frameworks outlined in this guide, researchers can ensure high-fidelity structural elucidation critical for downstream drug development applications.

References

  • Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). "1H and 13C NMR study of perdeuterated pyrazoles." Spectroscopy, 13(6), 291-294. URL:[Link]

  • Wang, Z.-H., Wang, H., Guo, Y.-Z., & Fan, Z.-J. (2012). "Synthesis, Structure and Fungicidal Activity of Organotin 1-Aryl-3,5-dimethylpyrazole-4-carboxylates." Chinese Journal of Inorganic Chemistry, 28(9), 1926-1934. URL:[Link]

  • Claramunt, R. M., Sanz, D., López, C., Jiménez, J. A., Jimeno, M. L., Elguero, J., & Foces-Foces, C. (1999). "A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Canadian Journal of Chemistry, 77(3), 348-355. URL:[Link]

Foundational

Predictive Toxicity Profile and Material Safety Data Synthesis for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Executive Summary The compound 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (Formula: C₁₂H₁₃BrN₂) is a highly specialized, halogenated aryl pyrazole derivative. Because it is a niche intermediate or novel pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (Formula: C₁₂H₁₃BrN₂) is a highly specialized, halogenated aryl pyrazole derivative. Because it is a niche intermediate or novel pharmacophore primarily utilized in advanced drug discovery and agrochemical research, direct empirical toxicological data is scarce. As a Senior Application Scientist, I have structured this technical guide to synthesize a predictive toxicity profile and a robust Material Safety Data Sheet (MSDS) based on the established behavior of its constituent moieties. This document outlines the structural causality behind its predicted toxicity, provides self-validating experimental protocols for empirical verification, and establishes safe handling guidelines.

Structural Deconstruction & Predictive Toxicology

To accurately predict the toxicity of this compound, we must analyze the causality of its structural components and their interactions with biological systems.

The 3,5-Dimethylpyrazole Core

The 3,5-dimethylpyrazole moiety is a well-documented pharmacophore. Toxicological evaluations of the base structure (3,5-dimethylpyrazole, CAS 67-51-6) classify it under GHS Acute Toxicity Category 4 (Oral), with an established LD₅₀ of approximately 1,060 mg/kg in murine models 1[1]. Crucially, chronic exposure to this core is associated with specific target organ toxicity (STOT RE 2), primarily inducing hepatocellular damage and suspected reproductive toxicity 2[2].

The 1-(3-Bromo-4-methylphenyl) Substitution

Aryl pyrazoles frequently exhibit potent biological activities, including anticancer and hypoglycemic effects, but their toxicity is heavily modulated by the phenyl ring's substituents 3[3], 4[4]. The addition of a bromine atom and a methyl group to the phenyl ring introduces two critical pharmacokinetic variables:

  • Increased Lipophilicity (LogP): The halogenated aromatic ring significantly enhances cell membrane permeability. While this is beneficial for target engagement, it increases the likelihood of bioaccumulation in adipose tissue.

  • CYP450 Bioactivation: Halogenated aryl pyrazoles are known to interact strongly with hepatic Cytochrome P450 enzymes (particularly CYP3A4), acting either as potent inhibitors or substrates 5[5]. Oxidation of the methyl group or the aromatic ring can generate reactive arene oxides. If not rapidly conjugated by Glutathione (GSH), these electrophilic intermediates covalently bind to cellular proteins, leading to hepatocellular necrosis.

ToxicityPathway A 1-(3-Bromo-4-methylphenyl) -3,5-dimethyl-1H-pyrazole B Hepatic CYP450 Metabolism A->B Absorption C Reactive Arene Oxide Intermediate B->C Bioactivation D Glutathione (GSH) Conjugation C->D Detoxification E Hepatocellular Necrosis (Protein Binding) C->E GSH Depletion F Renal Excretion D->F Clearance

Proposed hepatic metabolism and toxicity pathway of the halogenated aryl pyrazole.

Self-Validating Toxicological Evaluation Protocols

To transition from predictive models to empirical data, the following self-validating experimental workflows must be executed. A "self-validating" protocol ensures that every assay contains internal controls that verify the dynamic range and functionality of the test system itself, preventing false negatives due to assay failure.

Protocol A: In Vitro Cytotoxicity & Hepatotoxicity (MTT Assay)

Objective: Determine the IC₅₀ in human liver carcinoma cells (HepG2).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Dissolve the compound in DMSO. Treat cells with logarithmic concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: Doxorubicin at 1 µM (validates the assay's ability to detect cell death).

  • Viability Measurement: After 48h, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol B: In Vivo Acute Oral Toxicity (OECD Test Guideline 423)

Objective: Establish the GHS classification and LD₅₀.

  • Subject Preparation: Utilize female Wistar rats (nulliparous and non-pregnant, 8-12 weeks old). Fast animals overnight prior to dosing.

  • Dosing Strategy: Based on the 3,5-dimethylpyrazole core data 1[1], initiate dosing at 300 mg/kg via oral gavage.

  • Observation: Monitor for 14 days for clinical signs of toxicity (tremors, lethargy, piloerection).

  • Necropsy: Perform gross necropsy on all animals, with histopathological focus on the liver and kidneys to validate the predicted STOT RE 2 hazard.

Workflow S1 Compound Synthesis & LC-MS/NMR Validation S2 In Vitro Cytotoxicity (HepG2 - MTT Assay) S1->S2 Purity >99% S3 CYP450 Inhibition Profiling (Fluorogenic Substrates) S1->S3 S4 In Vivo Acute Toxicity (OECD 423 - Rodent Model) S2->S4 IC50 > 10 µM S3->S4 S5 GHS Classification & MSDS Generation S4->S5 LD50 Determination

Self-validating experimental workflow for toxicological evaluation and MSDS generation.

Synthesized Material Safety Data Sheet (MSDS)

Note: This is a predictive MSDS based on structural analogs and GHS standards for halogenated aryl pyrazoles.

Section 1: Chemical Product Identification
  • Product Name: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

  • Molecular Formula: C₁₂H₁₃BrN₂

  • Molecular Weight: 265.15 g/mol

  • Recommended Use: Laboratory research chemical; pharmaceutical intermediate.

Section 2: Hazards Identification (GHS Classification)
  • Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)

  • Skin Irritation: Category 2 (H315 - Causes skin irritation)

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373 - May cause damage to liver through prolonged or repeated exposure)

Section 3: First Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Section 4: Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and moisture. Incompatible with strong oxidizing agents.

Quantitative Data & Hazard Summaries

Table 1: Predictive GHS Hazard Classification Summary

Hazard ClassCategorySignal WordHazard StatementPrecautionary Statement
Acute Oral Toxicity4WarningH302: Harmful if swallowedP270: Do not eat, drink, or smoke when using
Skin Corrosion/Irritation2WarningH315: Causes skin irritationP280: Wear protective gloves/clothing
Serious Eye Damage2AWarningH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water
STOT (Repeated Exp.)2WarningH373: May cause damage to liverP260: Do not breathe dust/fume/gas

Table 2: Projected Toxicological Assay Metrics

Assay TypeTarget MetricPredicted RangeAnalog Baseline Reference
In Vivo Acute (Rodent)LD₅₀ (Oral)800 - 1,200 mg/kg3,5-Dimethylpyrazole (1,060 mg/kg)
In Vitro CytotoxicityIC₅₀ (HepG2)15 - 50 µMAryl pyrazole derivatives
CYP450 InteractionIC₅₀ (CYP3A4)< 10 µM (Inhibitor)Halogenated pyrazoles
LipophilicityLogP3.5 - 4.5Calculated via structural fragmentation

References

  • 3,5-Dimethylpyrazole - Material Safety Data Sheet (MSDS)
  • SAFETY DATA SHEET - Tokyo Chemical Industry (3,5-Dimethylpyrazole)
  • 18 - SAFETY DATA SHEET (3,5-Dimethylpyrazole)
  • Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents Source: SciSpace URL
  • Source: PubMed Central (NIH)
  • WO2012168817A1 - Pyrazolo[3,4-d]pyrimidine compounds and their use as pde2 inhibitors and/or cyp3a4 inhibitors Source: Google Patents URL

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

An In-Depth Analysis of Thermodynamic Stability and Melting Point for Pharmaceutical Research and Development Executive Summary This technical guide provides a comprehensive analysis of the critical physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of Thermodynamic Stability and Melting Point for Pharmaceutical Research and Development

Executive Summary

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, with a specific focus on its thermodynamic stability and melting point. These parameters are fundamental to drug development, influencing everything from synthesis and purification to formulation, shelf-life, and bioavailability. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and integrating authoritative references, this guide serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and control the behavior of this and structurally related pyrazole derivatives.

Introduction: The Significance of Physicochemical Properties

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The compound 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable building block in the synthesis of more complex bioactive molecules.[3] Its utility in a research or manufacturing setting is dictated by its physical and chemical properties.

Thermodynamic stability and melting point are not mere data points; they are indicators of a compound's robustness and purity.

  • Thermodynamic Stability: Refers to the resistance of the molecule to decompose under thermal stress. A comprehensive understanding of a compound's thermal stability is crucial for defining safe storage conditions, predicting shelf-life, and identifying potential incompatibilities with other excipients during formulation.

  • Melting Point: The temperature at which a substance transitions from a solid to a liquid state. It is a primary indicator of purity and is directly related to the strength of the crystal lattice energy.[4] Variations in melting point can signify the presence of impurities or different polymorphic forms, both of which have profound implications for solubility, dissolution rate, and ultimately, therapeutic efficacy.

This guide provides the necessary theoretical and practical framework for the precise characterization of these two critical attributes.

Molecular Profile: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

A thorough analysis begins with the molecule itself. The structural features dictate the intermolecular forces and, consequently, the macroscopic properties we observe.

Table 1: Core Compound Identifiers

Property Value
IUPAC Name 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
CAS Number 1176493-60-9[5]
Molecular Formula C12H13BrN2

| Molecular Weight | 265.15 g/mol [3] |

The molecule's structure combines a planar, aromatic pyrazole ring with a substituted phenyl ring. The key features influencing its solid-state properties are:

  • The Substituted Phenyl Ring: The presence of a bromine atom and a methyl group introduces steric and electronic effects. The bromine atom, being large and electronegative, contributes significantly to the molecule's mass and polarizability, fostering strong van der Waals interactions and dipole-dipole forces.

  • The Pyrazole Core: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, influencing crystal packing. The overall planarity of the heterocyclic system allows for efficient stacking in the crystal lattice.[6]

A simplified 2D representation of the core molecular structure.

Thermodynamic Stability: A Thermogravimetric Analysis (TGA) Approach

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of pharmaceutical materials.[7] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This data allows us to pinpoint the temperature at which the material begins to degrade.

Causality: Why TGA is the Method of Choice

TGA is selected for stability analysis because it provides direct, quantitative evidence of decomposition.[9] When a molecule decomposes, it breaks down into smaller, volatile fragments, resulting in a measurable loss of mass. TGA precisely captures this mass loss event against temperature, providing an unambiguous decomposition profile. Performing the analysis under an inert atmosphere, such as nitrogen, is critical. This ensures that the observed mass loss is due to thermal decomposition alone (thermolysis) and not from oxidative processes, which would occur in the presence of air.[9]

Experimental Workflow: TGA

The following diagram outlines a robust workflow for obtaining high-quality TGA data.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Accurately weigh 5-10 mg of sample prep2 Place into a ceramic or platinum TGA pan inst1 Calibrate instrument (mass and temperature) prep2->inst1 inst2 Set N2 purge gas flow rate (e.g., 20 mL/min) inst3 Place sample pan and reference pan in furnace run1 Equilibrate at 30 °C inst3->run1 run2 Ramp temperature to 600 °C at 10 °C/min an1 Plot Mass (%) vs. Temperature (°C) run2->an1 an2 Determine onset of decomposition (T_onset) an3 Calculate residual mass at end of experiment

Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol
  • Instrument Calibration: Perform mass and temperature calibrations according to the instrument manufacturer's specifications using certified reference materials. This is a self-validating step to ensure data accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole into a clean, tared TGA pan (platinum or ceramic).

  • Instrument Setup: Place the sample pan into the TGA furnace. An empty, tared pan should be used as a reference.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20 mL/min) for at least 15 minutes prior to and during the experiment to ensure an inert atmosphere.

  • Thermal Program Execution:

    • Equilibrate the sample at 30 °C and hold for 5 minutes to achieve thermal stability.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experiment time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss event is reported as the decomposition temperature.

Melting Point: A Differential Scanning Calorimetry (DSC) Investigation

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is the gold standard for determining melting points and other thermal transitions in the pharmaceutical industry.

Causality: Why DSC is Superior for This Application

While a simple melting point apparatus can provide a melting range, DSC offers far more detailed and reliable information.[11][12]

  • Quantitative Data: DSC quantifies the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This value is directly related to the degree of crystallinity and the strength of intermolecular forces in the crystal lattice.

  • High Sensitivity: It can detect subtle thermal events, such as polymorphic transitions, which are critical for understanding the solid-state chemistry of a drug substance.[12]

  • Purity Assessment: The shape of the melting peak in a DSC thermogram can provide a qualitative assessment of purity; impurities typically cause peak broadening and a depression of the melting temperature.

Logical Framework: From Structure to Melting Point

The melting point is a direct consequence of the energy required to overcome the forces holding the molecules together in a rigid crystal lattice. This relationship can be visualized as follows.

MeltingPoint_Logic A Molecular Structure (Symmetry, Substituents) B Intermolecular Forces (van der Waals, Dipole-Dipole) A->B C Crystal Packing Efficiency & Lattice Energy B->C D Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) C->D

Logical relationship between molecular properties and melting point.

Step-by-Step DSC Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (m.p. 156.6 °C). This ensures the trustworthiness of the measured values.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole into a non-hermetic aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere Control: Purge the cell with high-purity nitrogen gas (e.g., 20 mL/min) to provide a consistent and inert thermal environment.

  • Thermal Program Execution:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melt (e.g., 200 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Report the onset temperature as the melting point (Tm).

    • Integrate the area under the peak to determine the enthalpy of fusion (ΔHfus) in J/g.

Data Summary and Interpretation

The data obtained from TGA and DSC analyses provide a clear and quantitative profile of the compound's thermal characteristics.

Table 2: Summary of Thermal Analysis Data

Parameter Method Description Typical Expected Value Range
Decomposition Onset (Td) TGA Temperature at which significant mass loss begins. > 200 °C (for stable organic molecules)
Melting Point (Tm) DSC Onset temperature of the melting endotherm. Varies based on purity and crystal form

| Enthalpy of Fusion (ΔHfus) | DSC | Energy absorbed during melting. | Varies based on crystal lattice energy |

Interpretation:

  • A high decomposition temperature (>200 °C) from TGA would indicate good thermal stability, suitable for standard pharmaceutical processing like drying and milling.[13]

  • A sharp, well-defined melting peak from DSC is indicative of a high-purity crystalline material.[14] A broad peak would suggest the presence of impurities or amorphous content.

  • The enthalpy of fusion provides insight into the crystal lattice energy. A higher ΔHfus suggests stronger intermolecular interactions, which often correlates with lower aqueous solubility—a critical consideration in drug development.[4][15]

Conclusion

The thermodynamic stability and melting point of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole are critical quality attributes that govern its application in scientific research and drug development. Through the rigorous application of Thermogravimetric Analysis and Differential Scanning Calorimetry, as detailed in this guide, researchers can obtain precise and reliable data. This information is paramount for ensuring material purity, establishing appropriate storage and handling conditions, and developing robust formulations. A thorough understanding of these foundational physicochemical properties enables confident advancement of this and similar molecules through the development pipeline.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Thermogravimetric Analysis - Improved Pharma. (2022). Improved Pharma.
  • Melting point prediction of organic molecules by deciphering the chemical structure into a n
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020).
  • Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. (2023).
  • A Diversified Machine Learning Strategy for Predicting and Understanding Molecular Melting Points. ChemRxiv.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.
  • Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points D
  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics.
  • Synthesis and Properties of 3,6‐Dinitropyrazolo[4,3‐c]‐pyrazole (DNPP)
  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7.
  • 1176493-60-9|1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. BLDpharm.
  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology.
  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). International Journal of Green Pharmacy (IJGP).
  • 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | 858523-45-2. Benchchem.
  • Factors Affecting Melting Point. Scribd.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.

Sources

Foundational

Mechanistic Profiling of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: A Dual-Action Pharmacophore in Inflammatory and Oncogenic Signaling

Executive Summary The pyrazole scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of anti-inflammatory, anticancer, and antimicrobial agents[1]. Specifically, halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of anti-inflammatory, anticancer, and antimicrobial agents[1]. Specifically, halogenated 1-aryl-3,5-dimethylpyrazoles represent a versatile class of small molecules capable of modulating complex intracellular signaling networks. This technical whitepaper explores the rational design, structural pharmacology, and mechanism of action (MoA) of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole . By acting as a dual-target inhibitor of both p38α Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase-2 (COX-2), this compound serves as a robust model for developing next-generation therapeutics aimed at resolving chronic inflammation and inhibiting tumor microenvironment signaling[2].

Structural Pharmacology & Rational Design

As a Senior Application Scientist, I approach the evaluation of this molecule not just as a static structure, but as a dynamic ligand engineered for specific microenvironmental interactions. The efficacy of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is driven by two critical structural domains:

  • The 3,5-Dimethylpyrazole Core: This heterocyclic core functions as a highly efficient hydrogen bond acceptor/donor system. In kinase targets, the nitrogen atoms of the pyrazole ring coordinate with the highly conserved hinge region of the ATP-binding pocket. The 3,5-dimethyl substitutions provide essential steric constraints that lock the molecule into a favorable binding conformation, preventing non-specific intercalation with off-target proteins[3].

  • The 3-Bromo-4-methylphenyl Moiety: The introduction of a bulky bromine atom and a methyl group on the 1-aryl ring serves a dual purpose. First, the heavy halogen significantly increases the compound's lipophilicity (ClogP), driving its partitioning into deep, hydrophobic binding pockets (such as the DFG-out allosteric site of kinases)[4]. Second, the steric clash between the ortho/meta-substituents and the pyrazole methyl groups forces the molecule out of planarity. Disrupting molecular planarity is a proven strategy to improve aqueous solubility while simultaneously enhancing target engagement by mimicking the three-dimensional topography of natural substrates[4]. Furthermore, the bromine atom can participate in halogen bonding —a highly directional interaction with backbone carbonyl oxygens in the target protein, significantly amplifying binding affinity[1].

Primary Mechanism of Action: Dual p38α / COX-2 Targeting

The biological utility of this compound is rooted in its ability to simultaneously disrupt two converging nodes of the inflammatory cascade.

  • Pathway 1: p38α MAPK Inhibition: The compound acts as a Type II kinase inhibitor. The twisted 1-aryl group inserts into the hydrophobic selectivity pocket exposed only when the kinase adopts the inactive "DFG-out" conformation. By stabilizing this inactive state, the compound halts the phosphorylation of downstream effectors (e.g., ATF2, MK2), thereby suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β)[2][5].

  • Pathway 2: Selective COX-2 Inhibition: The compound mimics the classic diarylheterocycle pharmacophore of NSAIDs (e.g., Celecoxib). The 3-bromo-4-methylphenyl group selectively inserts into the enlarged hydrophobic side pocket of COX-2 (lined by Val523, which is an Isoleucine in COX-1). This prevents arachidonic acid from accessing the catalytic center, halting the synthesis of Prostaglandin E2 (PGE2)[1].

MoA Stim Inflammatory Stimuli Rec Membrane Receptors Stim->Rec MAPK p38α MAPK Rec->MAPK COX2 COX-2 Enzyme MAPK->COX2 Upregulation PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Drug 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole Drug->MAPK Drug->COX2

Figure 1: Dual inhibition of p38α MAPK and COX-2 pathways by the halogenated pyrazole derivative.

Quantitative Structure-Activity Relationship (QSAR)

To understand the causality of the specific functional groups, we must look at the QSAR data. The table below illustrates how the sequential addition of the methyl and bromo groups onto the 1-phenyl ring optimizes both the physicochemical properties and the inhibitory potency of the scaffold.

Compound ScaffoldR1 (Position 3)R2 (Position 4)ClogPp38α IC₅₀ (nM)COX-2 IC₅₀ (nM)
1-Phenyl-3,5-dimethylpyrazole-H-H2.45>10,000>5,000
1-(4-Methylphenyl)-...-H-CH₃2.954,2001,800
1-(3-Bromophenyl)-...-Br-H3.30850420
1-(3-Bromo-4-methylphenyl)-... -Br -CH₃ 3.85 115 68

Data Interpretation: The unsubstituted phenyl ring is too flat and lacks the hydrophobic bulk necessary to engage the target pockets. The addition of the 3-bromo and 4-methyl groups increases the ClogP to an optimal range (3.85) while exponentially increasing target affinity via halogen bonding and steric pocket-filling[4][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of this compound must be conducted using self-validating assay systems. The following protocols detail the exact methodologies and the causality behind the reagent choices.

Workflow Prep Compound Preparation Assay Target Incubation (+ Cofactors) Prep->Assay Detect Signal Detection (TR-FRET/EIA) Assay->Detect Analysis Data Analysis (Z'-factor Validation) Detect->Analysis

Figure 2: Self-validating high-throughput screening workflow for hit-to-lead assay validation.
In Vitro p38α Kinase Assay (TR-FRET)

Objective: Quantify the IC₅₀ of the compound against recombinant p38α MAPK. Methodology & Causality:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: EGTA chelates trace heavy metals that could artificially inhibit the kinase. The inclusion of 0.01% Brij-35 is critical; as a non-ionic detergent, it prevents the highly lipophilic brominated pyrazole from forming colloidal aggregates, a common cause of false-positive pan-assay interference (PAINS). DTT maintains the reductive state of the kinase's catalytic cysteines.

  • Incubation: Incubate 5 nM recombinant p38α with serial dilutions of the pyrazole compound (0.1 nM to 10 μM) for 30 minutes at room temperature to allow for slow-binding equilibrium (typical for Type II inhibitors).

  • Reaction Initiation: Add 100 μM ATP and 50 nM biotinylated ATF2 substrate.

  • Detection: After 60 minutes, terminate the reaction with EDTA (to chelate Mg²⁺ and stop ATP hydrolysis). Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.

  • System Validation: The assay is only considered valid if the calculated Z'-factor is > 0.6, utilizing SB203580 as the positive reference inhibitor.

COX-2 Selectivity Profiling (Enzyme Immunoassay)

Objective: Determine the selectivity index of the compound for COX-2 over COX-1. Methodology & Causality:

  • Enzyme Reconstitution: Dilute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 μM Hematin.

    • Causality: Hematin is supplied as a mandatory cofactor to reconstitute the peroxidase activity of the apo-enzyme, without which the cyclooxygenase cascade cannot proceed.

  • Compound Incubation: Pre-incubate the enzymes with the pyrazole derivative for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 μM Arachidonic Acid. Allow the reaction to proceed for exactly 2 minutes to capture the initial velocity phase, preventing substrate depletion artifacts.

  • Quenching & Detection: Quench the reaction with stannous chloride (SnCl₂) to reduce unstable Prostaglandin H2 (PGH2) to the stable Prostaglandin E2 (PGE2). Quantify PGE2 levels using a competitive ELISA.

  • System Validation: To ensure the protocol is self-validating, Celecoxib (COX-2 selective) and Indomethacin (non-selective) are run in parallel. The assay must demonstrate >100-fold selectivity for Celecoxib to validate the structural resolution of the enzyme pockets.

References

  • [3] Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Source: ACS Publications. URL: [Link]

  • [6] Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Source: PubMed Central (PMC). URL: [Link]

  • [5] Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance. Source: ACS Publications. URL: [Link]

  • [4] Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity. Source: PubMed Central (PMC). URL: [Link]

  • [2] Bubble chart of ClogP-IC50. X-axis and Y-axis represents ClogP and IC50.... Source: ResearchGate. URL: [Link]

Sources

Exploratory

The Discovery and Application of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide to a Privileged Scaffold

As a Senior Application Scientist navigating the complexities of modern drug discovery, I often encounter molecules that serve as foundational keystones for extensive medicinal chemistry programs. 1-(3-Bromo-4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I often encounter molecules that serve as foundational keystones for extensive medicinal chemistry programs. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (CAS: 1176493-60-9) [1] is one such molecule. It is not merely a chemical intermediate; it is a highly engineered, privileged scaffold designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

This technical whitepaper dissects the discovery context, structural rationale, synthetic methodology, and biological applications of this specific pyrazole derivative, providing a causal framework for researchers looking to leverage this building block in their own discovery pipelines.

Structural Rationale & Causality: Engineering the Scaffold

The design of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is highly intentional. Every functional group on this molecule serves a distinct purpose in overcoming the typical hurdles of small-molecule drug development.

The 3,5-Dimethylpyrazole Core

Pyrazoles are heavily utilized in medicinal chemistry due to their bioisosterism with amides and phenols, and their ability to act as robust hydrogen bond acceptors (via the N2 atom) [3]. The addition of the 3,5-dimethyl groups is a calculated steric maneuver. These methyl groups clash with the ortho-protons of the N1-phenyl ring, forcing the dihedral angle between the pyrazole and the phenyl ring into an orthogonal (or heavily twisted) conformation. This locked 3D geometry is critical for fitting into deep, narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases or the active site of cyclooxygenase-2 (COX-2).

The 3-Bromo-4-methylphenyl Moiety

The aryl substituent is engineered for both late-stage synthetic versatility and metabolic resilience:

  • The 4-Methyl Group (Metabolic Blockade): Cytochrome P450 (CYP450) enzymes predominantly target the sterically accessible, electron-rich para position of aromatic rings for rapid oxidation. By installing a methyl group at the para position, we block this metabolic liability, significantly increasing the in vivo half-life ( t1/2​ ) of the resulting drug candidate.

  • The 3-Bromo Group (Synthetic & Binding Handle): From a synthetic perspective, the 3-bromo substituent acts as a highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation. Biologically, the heavy halogen atom can participate in halogen bonding (X-bonding) —a highly directional, non-covalent interaction with backbone carbonyl oxygens in the target protein, driving up binding affinity.

PK_Rationale Core 1-Aryl-3,5-dimethylpyrazole Privileged Scaffold Sub1 4-Methyl Group CYP450 Blockade Core->Sub1 Sub2 3-Bromo Group X-Bonding & Coupling Core->Sub2 Sub3 3,5-Dimethyl Conformational Lock Core->Sub3 Result1 Increased Half-Life (t1/2) Sub1->Result1 Prevents para-oxidation Result2 Target Affinity / Lead Opt Sub2->Result2 Halogen Bonding Result3 Deep Pocket Binding Sub3->Result3 Orthogonal Dihedral

Structural rationale mapping specific functional groups to their pharmacokinetic and binding effects.

Synthesis & Self-Validating Protocol

The most robust route to access this scaffold is via the Knorr Pyrazole Synthesis , which involves the condensation of a substituted hydrazine with a 1,3-diketone.

Causality in Experimental Design

We utilize (3-Bromo-4-methylphenyl)hydrazine hydrochloride (CAS: 112627-04-0) [2] and acetylacetone (2,4-pentanedione). Because the hydrazine is supplied as a hydrochloride salt for stability, Sodium Acetate (NaOAc) is required as a mild base. NaOAc liberates the free hydrazine base in situ without causing the acetylacetone to undergo unwanted base-catalyzed aldol self-condensation. The reaction is run in an Ethanol/Water mixture to ensure complete solvation of both the polar hydrochloride salt and the organic diketone.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the precipitation of the product serves as an immediate visual confirmation of successful cyclization, followed by TLC and NMR validation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of (3-Bromo-4-methylphenyl)hydrazine hydrochloride in 50 mL of a 1:1 mixture of Ethanol and distilled Water.

  • Basification: Add 12.0 mmol of Sodium Acetate (NaOAc) to the stirring solution. Stir for 15 minutes at room temperature until the free hydrazine is fully liberated (solution may slightly darken).

  • Condensation: Slowly add 11.0 mmol of acetylacetone dropwise via an addition funnel over 10 minutes. An exothermic reaction will occur as the intermediate hydrazone forms.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction to 80°C for 2 hours. The thermal energy drives the dehydration step, forcing the cyclization and aromatization of the pyrazole ring.

  • Validation & Workup: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the hydrazine spot indicates completion. Cool the mixture to 0°C in an ice bath. The target compound, 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual NaOAc, and recrystallize from hot ethanol. Confirm structure via 1 H NMR (look for the distinct pyrazole C4-H singlet around δ 5.9 ppm).

Quantitative Reaction Optimization

The following table summarizes the optimization data for this specific synthesis, demonstrating the necessity of the chosen solvent and temperature parameters.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)
MethanolNone252415%82.0%
Ethanol Et3​N 80465%88.5%
Ethanol / Water (1:1) NaOAc 80 2 92% >98.5%
TolueneNaOAc110240%75.0%

Table 1: Optimization matrix for the Knorr synthesis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Synthesis A 3-Bromo-4-methylphenylhydrazine (Nucleophile) C Hydrazone Intermediate A->C EtOH/H2O, NaOAc Room Temp B Acetylacetone (1,3-Diketone) B->C D Cyclization (Dehydration) C->D Reflux (80°C), 2h E 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole D->E -H2O Aromatization

Workflow of the Knorr pyrazole synthesis detailing the condensation and aromatization sequence.

Applications in Drug Discovery & Agrochemicals

The 1-aryl-3,5-dimethylpyrazole structural motif is not just a theoretical construct; it is actively deployed in both human therapeutics and agricultural chemistry.

Kinase Inhibition & Antitumor Agents

Derivatives of 3,5-dimethylpyrazoles have shown profound efficacy as antitumor and anticonvulsant agents. For instance, when the 3,5-dimethylpyrazole core is hybridized with benzothiazole moieties, the resulting compounds exhibit potent biological activity by fitting snugly into kinase active sites, a mechanism heavily reliant on the steric locking provided by the methyl groups [3]. The 3-bromo-4-methylphenyl variant allows researchers to easily append these benzothiazole or other heterocyclic warheads via cross-coupling to the bromo-position.

Agrochemical Fungicides

In agricultural chemistry, lipophilicity and membrane permeability are paramount. Organotin complexes featuring the 1-aryl-3,5-dimethylpyrazole-4-carboxylate ligand have been synthesized and evaluated for their fungicidal activity [4]. The inclusion of the 3-bromo-4-methylphenyl group significantly increases the LogP (octanol-water partition coefficient) of the complex. This enhanced lipophilicity allows the fungicide to easily penetrate the lipid bilayer of fungal pathogens like Botrytis cinerea and Gibberella zeae, disrupting their cellular mechanics [4].

References

  • Liu, D., et al. "Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives." Asian Pacific Journal of Cancer Prevention (2019).[Link]

  • Wang, Z.-H., et al. "Synthesis, Structure and Fungicidal Activity of Organotin 1-Aryl-3,5-dimethylpyrazole-4-carboxylates." Chinese Journal of Inorganic Chemistry (2012).[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Introduction & Mechanistic Rationale Pyrazole scaffolds are privileged structures in medicinal chemistry and agrochemical development, frequently utilized for their robust metabolic stability and ability to participate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazole scaffolds are privileged structures in medicinal chemistry and agrochemical development, frequently utilized for their robust metabolic stability and ability to participate in diverse hydrogen-bonding networks. The synthesis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is achieved via a classic cyclocondensation methodology known as the Knorr pyrazole synthesis [1].

In this targeted protocol, the reaction is driven by the condensation of 3-bromo-4-methylphenylhydrazine with a symmetrical 1,3-diketone (acetylacetone). The use of a symmetrical diketone is a deliberate strategic choice: it completely bypasses the regioselectivity challenges (i.e., the formation of mixed 3,5-regioisomers) that typically complicate the Knorr synthesis [1]. The reaction proceeds through an initial acid-catalyzed hydrazone intermediate, followed by an intramolecular nucleophilic attack to form a hemiaminal, and concludes with a thermodynamically driven double dehydration to yield the fully aromatized pyrazole ring [3].

Mechanism A 3-Bromo-4-methyl- phenylhydrazine + Acetylacetone B Hydrazone Intermediate A->B H+, EtOH C Hemiaminal (Cyclization) B->C Intramolecular Attack D 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole C->D -H2O (Aromatization)

Mechanistic pathway for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole synthesis.

Quantitative Data: Materials & Reagents

To ensure a self-validating and highly reproducible system, precise stoichiometric control is required. The hydrazine precursor is sourced as a hydrochloride salt to prevent premature oxidative degradation on the benchtop [4]. Consequently, a mild base (sodium acetate) must be introduced to liberate the free nucleophile in situ.

Table 1: Reagent Stoichiometry and Equivalents (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
(3-Bromo-4-methylphenyl)hydrazine HCl237.521.002.38 gPrimary Nucleophile
Acetylacetone (2,4-Pentanedione)100.121.101.10 g (1.13 mL)Symmetrical 1,3-Diketone
Sodium Acetate (anhydrous)82.031.200.98 gBuffer / Liberating Base
Glacial Acetic Acid60.050.100.06 g (~1 drop)Catalyst
Ethanol (Absolute)46.07Solvent25 mLReaction Medium

Experimental Workflow

Workflow Step1 Phase 1: Reagent Preparation (Neutralize Hydrazine HCl) Step2 Phase 2: Condensation (Dropwise addition at 0-5°C) Step1->Step2 Step3 Phase 3: Cyclization (Reflux in EtOH for 3h) Step2->Step3 Step4 Phase 4: Workup (Liquid-Liquid Extraction) Step3->Step4 Step5 Phase 5: Purification (Recrystallization/Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the pyrazole derivative.

Step-by-Step Synthesis Protocol

Phase 1: Liberation of the Free Base
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Add 2.38 g (10.0 mmol) of (3-bromo-4-methylphenyl)hydrazine hydrochloride to the flask.

  • Suspend the salt in 20 mL of absolute ethanol.

  • Add 0.98 g (12.0 mmol) of anhydrous sodium acetate.

  • Causality & Insight: The sodium acetate acts as a mild base to neutralize the HCl salt, liberating the active hydrazine nucleophile. Using a weak base prevents the unwanted base-catalyzed aldol condensation of acetylacetone that stronger bases (like NaOH) might trigger.

Phase 2: Controlled Condensation
  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • Dissolve 1.10 g (11.0 mmol) of acetylacetone in 5 mL of absolute ethanol.

  • Add the acetylacetone solution dropwise to the stirring hydrazine suspension over 15 minutes using an addition funnel.

  • Causality & Insight: The initial nucleophilic attack to form the hydrazone is exothermic. Dropwise addition at low temperatures prevents thermal degradation of the hydrazine and suppresses the formation of polymeric byproducts.

  • Validation Checkpoint: A distinct color change (typically a shift toward yellow/orange) indicates the successful formation of the hydrazone intermediate.

Phase 3: Acid-Catalyzed Cyclization
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 15 minutes).

  • Add a catalytic amount of glacial acetic acid (~1 drop, 0.10 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours.

  • Causality & Insight: While hydrazone formation occurs readily at room temperature, the subsequent intramolecular cyclization and dual dehydration steps require thermal energy and acid catalysis to overcome the activation barrier and achieve full aromatization[2].

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The polar baseline spot corresponding to the hydrazine should disappear, replaced by a highly UV-active, less polar spot corresponding to the pyrazole product.

Phase 4: Workup and Extraction
  • Cool the reaction mixture to room temperature, then concentrate it under reduced pressure (rotary evaporation) to remove the majority of the ethanol.

  • Partition the resulting residue between 30 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water in a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Combine the organic extracts and wash sequentially with 20 mL of saturated aqueous NaHCO3​ (to neutralize residual acetic acid) and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate to dryness to yield the crude product.

Phase 5: Purification and Characterization
  • Purification: The crude 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole can be purified via recrystallization from a mixture of hexanes and minimal ethyl acetate. Alternatively, flash column chromatography (silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/EtOAc) will yield analytically pure material.

  • Expected Characterization (1H NMR, CDCl3​ ):

    • ~2.30 ppm (s, 3H, pyrazole CH3​ )

    • ~2.35 ppm (s, 3H, pyrazole CH3​ )

    • ~2.45 ppm (s, 3H, aryl CH3​ )

    • ~6.00 ppm (s, 1H, pyrazole CH )

    • ~7.10 - 7.60 ppm (m, 3H, aromatic protons).

References

  • Title: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: BenchChem URL
  • Source: PMC (National Institutes of Health)
  • Source: Name-Reaction.
  • Title: 112627-04-0 Cas No. | (3-Bromo-4-methylphenyl)
Application

Advanced Application Note: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole as a Versatile Pharmaceutical Intermediate

Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole [1] is a highly privileged pharmaceutical intermediate that bridges two critical structural motifs:

  • The 3,5-Dimethylpyrazole Core : A well-established pharmacophore known for its hydrogen-bonding capabilities, metabolic stability, and ability to act as a bioisostere for amides and aromatic rings.

  • The 3-Bromo-4-methylphenyl Handle : The bromine atom serves as a precise vector for transition-metal-catalyzed cross-coupling reactions. Crucially, the adjacent 4-methyl group provides a specific steric environment. This ortho-methyl substitution restricts the free rotation of newly formed biaryl bonds, often locking the molecule into a bioactive conformation essential for target binding.

This guide details the application of this intermediate in divergent synthetic workflows, focusing on causality-driven protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Divergent Synthetic Workflows

G A 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole (Core Intermediate) B Suzuki-Miyaura Coupling (Pd-Catalyzed Ar-B(OH)2) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Pd-Catalyzed R-NH2) A->C C-N Bond Formation D Biaryl Pyrazole Scaffold (e.g., Kinase Inhibitors) B->D E Aminated Aryl Pyrazole Scaffold (e.g., Receptor Modulators) C->E

Divergent synthetic pathways of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Pharmacophores

Causality & Mechanistic Insights

The synthesis of extended biaryl systems is a cornerstone of developing complex molecules, including 2[2]. The primary challenge with 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is the moderate steric hindrance imposed by the 4-methyl group adjacent to the reactive C-Br bond.

To overcome this, a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is employed. The dppf ligand accelerates the reductive elimination step of the catalytic cycle and prevents the precipitation of palladium black, ensuring high turnover numbers even with 3[3].

Self-Validating Protocol

Objective : Synthesize a biaryl-pyrazole scaffold via C-C bond formation.

  • Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, charge 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Introduction : Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol). Self-Validation Check: The catalyst powder must be distinctly red/orange; a dark brown or black color indicates degradation and will result in reaction failure.

  • Solvent Addition : Inject a strictly degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL). The aqueous component is mechanistically essential to dissolve the K₂CO₃, forming the reactive boronate complex necessary for efficient transmetalation.

  • Thermal Activation : Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Isolation : Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Mechanistic Insights

Introducing an amine functionality at the 3-position transforms the intermediate into a versatile aniline derivative, useful for modulating receptor binding affinities. However, C-N bond formation on an ortho-substituted aryl bromide is notoriously susceptible to competitive β-hydride elimination, leading to 4[4].

To strictly favor C-N reductive elimination, the protocol utilizes Pd₂(dba)₃ paired with BrettPhos. BrettPhos is a highly bulky, electron-rich biaryl phosphine ligand that accommodates the ortho-methyl steric bulk while enforcing a monoligated Pd(0) active species, drastically accelerating oxidative addition and suppressing side reactions.

Self-Validating Protocol

Objective : Synthesize an aminated aryl-pyrazole derivative via C-N bond formation.

  • Glovebox Preparation : Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge an oven-dried reaction vial with 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the primary amine (1.2 equiv, 1.2 mmol), and NaOtBu (1.5 equiv, 1.5 mmol). Self-Validation Check: NaOtBu must be free-flowing and white; clumped or yellowed base indicates moisture exposure and will stall the catalytic cycle.

  • Catalyst & Ligand Assembly : Add Pd₂(dba)₃ (0.02 equiv, 0.02 mmol) and BrettPhos (0.04 equiv, 0.04 mmol). The exact 1:2 molar ratio of Pd to ligand is critical to prevent the formation of unreactive bis-ligated palladium complexes.

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL) to achieve a 0.2 M concentration.

  • Reaction Execution : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in an oil bath for 16 hours.

  • Workup & Isolation : Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the target amine.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, mechanistic challenges, and expected outcomes for the two primary functionalization pathways of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C–C (Aryl-Aryl)C–N (Aryl-Amine)
Catalyst System Pd(dppf)Cl₂Pd₂(dba)₃ / BrettPhos
Base K₂CO₃ (Mild, inorganic)NaOtBu (Strong, alkoxide)
Solvent System 1,4-Dioxane / H₂O (4:1)Anhydrous Toluene
Temperature 90 °C100 °C
Primary Mechanistic Challenge Transmetalation efficiencySuppressing β-hydride elimination
Expected Yield Range 75% – 90%65% – 85%

References

  • 98946-73-7 | 1-(4-Bromophenyl)
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications URL
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters Source: ACS Publications URL
  • Source: PMC (NIH)

Sources

Method

Role of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in transition metal catalysis

An Application Note by Senior Application Scientists Orthogonal Reactivity of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in Advanced Transition Metal Catalysis Executive Summary In modern drug discovery and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by Senior Application Scientists Orthogonal Reactivity of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in Advanced Transition Metal Catalysis

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are highly prized for their ability to undergo divergent, site-specific modifications. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole represents a premier example of such a scaffold. It features two orthogonal reactive handles: an electrophilic aryl bromide moiety and a sterically tuned 3,5-dimethylpyrazole directing group (DG). This application note details the mechanistic causality and provides self-validating protocols for exploiting both pathways—enabling classical cross-coupling at the C–Br bond and transition-metal-catalyzed ortho-C(sp²)–H functionalization via the pyrazole DG.

Physicochemical & Structural Profiling: The Causality of Reactivity

Understanding the structural nuances of this molecule is critical for predicting and controlling its behavior in catalytic cycles:

  • The 3,5-Dimethylpyrazole Directing Group: Unsubstituted pyrazoles often poison metal catalysts by forming stable, catalytically inactive bis-coordinated species. The addition of methyl groups at the 3- and 5-positions introduces critical steric bulk. This steric shielding enforces a transient, mono-dentate coordination mode with metals like Pd(II) or Ru(II), which is a prerequisite for accelerating the Concerted Metalation-Deprotonation (CMD) pathway during C–H activation[1]. Furthermore, the pyrazole DG is robust under oxidative conditions but can be seamlessly removed post-functionalization via ozonolysis if required[2].

  • The 3-Bromo-4-methylphenyl Motif: The aryl bromide serves as a classic electrophile for low-valent transition metals (e.g., Pd(0), Ni(0)). The adjacent methyl group (para to the pyrazole, ortho to the bromine) provides a slight steric and inductive effect that stabilizes the oxidative addition complex, making it an excellent substrate for Suzuki-Miyaura couplings or reductive aminocarbonylations[3].

Bifunctional Core 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole CBr Aryl Bromide Motif (Electrophile) Core->CBr Site 1 Pyrazole 3,5-Dimethylpyrazole Motif (Directing Group) Core->Pyrazole Site 2 CrossCoupling Pd(0)/Ni(0) Catalysis (e.g., Suzuki, Buchwald) CBr->CrossCoupling Oxidative Addition CHActivation Pd(II)/Ru(II) Catalysis (ortho-C-H Functionalization) Pyrazole->CHActivation N-Coordination

Figure 1: Bifunctional reactivity map of the pyrazole scaffold in transition metal catalysis.

Quantitative Data: Comparative Reaction Metrics

To guide experimental design, the following table summarizes the orthogonal reactivity modes, highlighting the divergent catalyst systems and validation metrics required for each pathway.

Reactivity ModeTarget BondTypical Catalyst SystemKey AdditivesTemp / TimeValidation Metric (LC-MS)
Cross-Coupling C–BrPd(dppf)Cl₂ (5 mol%)K₂CO₃, H₂O90 °C / 4–8 hLoss of m/z 265/267 (1:1 doublet)
C–H Arylation ortho-C–HPd(OAc)₂ (10 mol%)Ag₂CO₃, PivOH110 °C / 12–24 hMass shift + Δm/z of coupling partner
Aminocarbonylation C–BrNi(glyme)Cl₂ (10 mol%)Mo(CO)₆, DMAP100 °C / 16 hAppearance of amide [M+H]⁺ peak
C–H Alkenylation ortho-C–H[Ru(p-cymene)Cl₂]₂ (5%)Cu(OAc)₂100 °C / 12 hAppearance of alkene [M+H]⁺ peak

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is tracked and failures are identified before downstream processing.

Protocol A: Suzuki-Miyaura Cross-Coupling (Exploiting the C–Br Bond)

This protocol utilizes the aryl bromide handle to construct biaryl architectures while leaving the pyrazole ring intact. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube, add 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 mmol, ~265 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Degassing (Critical Causality): Add 1,4-dioxane (8 mL) and deionized water (2 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) dead-end complexes.

  • Reaction: Seal the tube and heat to 90 °C in an oil bath with vigorous stirring for 6 hours.

  • Validation Checkpoint 1 (In-Process QC): At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 265.0 and 267.0 [M+H]⁺ due to ⁷⁹Br and ⁸¹Br. Self-Validation: If the doublet is absent and a new singular mass peak corresponding to the biaryl product is present, catalytic turnover is complete. If the doublet persists, spike with an additional 2 mol% Pd(dppf)Cl₂.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Directed C–H Arylation (Exploiting the Pyrazole DG)

This protocol leverages the 3,5-dimethylpyrazole group to direct palladium to the ortho-position (C2 or C6) of the N-aryl ring[2]. The use of pivalic acid (PivOH) is a deliberate choice; it exchanges with the acetate ligands on Pd to form a more sterically demanding and electron-rich intermediate, which lowers the activation energy for the critical C–H cleavage step[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 15 mL pressure vial, combine 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (0.5 mmol), an aryl iodide coupling partner (0.75 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (0.5 mmol, 1.0 equiv), and PivOH (0.15 mmol, 30 mol%).

  • Solvent Addition: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL). Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar transition states during the CMD process and prevents catalyst aggregation.

  • Reaction: Seal the vial under a nitrogen atmosphere and heat at 110 °C for 18 hours. Causality: Ag₂CO₃ acts as an irreversible halide scavenger, precipitating AgI to drive the equilibrium of the catalytic cycle forward.

  • Validation Checkpoint 2 (In-Process QC): Analyze via TLC (UV 254 nm). Self-Validation: The formation of a highly fluorescent blue/green spot under UV light often indicates successful extended conjugation via ortho-arylation. Confirm via LC-MS.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black, eluting with CH₂Cl₂. Concentrate the filtrate and purify via flash chromatography.

Workflow Prep Step 1: Reagent Preparation & Rigorous Degassing Reaction Step 2: Catalytic Conversion (Thermal Heating) Prep->Reaction QC1 In-Process QC: LC-MS Isotope Tracking Reaction->QC1 QC1->Reaction <95% Conversion (Spike Catalyst) Workup Step 3: Quench & Liquid-Liquid Extraction QC1->Workup >95% Conversion (Loss of m/z 265/267) Purification Step 4: Flash Chromatography (Silica Gel) Workup->Purification QC2 Final Validation: 1H/13C NMR & HRMS Purification->QC2

Figure 2: Self-validating experimental workflow for transition-metal-catalyzed functionalization.

Advanced Applications & Future Directions

Beyond standard cross-coupling and C–H arylation, the 3-bromo-4-methylphenyl moiety can be engaged in nickel-catalyzed reductive aminocarbonylations to yield complex amides[3]. Concurrently, the pyrazole directing group is increasingly being utilized in Ru(II)-catalyzed cascade reactions, such as regioselective C(sp²)–H alkenylation, opening avenues for the rapid assembly of extended chromophores and fluorescent materials[4]. By strategically sequencing these orthogonal reactions, chemists can rapidly generate highly complex, multi-functionalized libraries from a single starting material.

References

  • Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology. The Journal of Organic Chemistry - ACS Publications. 2

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. 1

  • One-Pot Cascade Access to Ru(II)-Catalyzed Regioselective C(sp2)-H Activation/Alkenylation of Chromeno[4,3-c]pyrazol-4-ones. The Journal of Organic Chemistry - ACS Publications. 4

  • Amide Synthesis via Nickel-Catalysed Reductive Aminocarbonylation of Aryl Halides with Nitroarenes. Rsc.org.3

Sources

Application

Application Note: Functionalization of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the late-stage functionalization of a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the late-stage functionalization of a sterically hindered pyrazole-bearing aryl bromide using Suzuki-Miyaura cross-coupling.

Introduction & Mechanistic Rationale

The N-aryl pyrazole core is a privileged pharmacophore widely utilized in the design of kinase inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and agrochemicals. The substrate 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole serves as a highly versatile intermediate. However, the presence of a methyl group ortho to the bromine atom at the C3 position of the phenyl ring introduces significant steric hindrance, which can stall standard cross-coupling reactions.

The Suzuki-Miyaura reaction is the premier method for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and the low toxicity of boronic acid byproducts . For sterically hindered substrates, understanding the catalytic cycle—specifically the interplay between oxidative addition and transmetalation—is critical for rational experimental design.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Boronate - Br- RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Pyrazole Derivative RedElim->Product ArBr 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole ArBr->OxAdd Boronate [Ar'-B(OH)3]- Reactive Nucleophile Boronate->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl bromides.

Experimental Design & Causality

To achieve high conversion rates with 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, every reagent must be selected to overcome the activation energy barriers introduced by the ortho-methyl group.

Catalyst & Ligand Selection

Standard tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) often yields poor results for ortho-substituted aryl bromides because the relatively low electron density of triphenylphosphine fails to sufficiently accelerate the oxidative addition step. The Solution: Utilizing a pre-catalyst like Pd2​(dba)3​ in combination with a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The strong σ -donating ability of XPhos enriches the palladium center, accelerating oxidative addition, while its extreme steric bulk forces the intermediate into a geometry that promotes rapid reductive elimination .

Base & Solvent Selection

The base in a Suzuki coupling is not merely a proton scavenger; it is a mechanistic prerequisite. It coordinates with the arylboronic acid to form a highly reactive, negatively charged boronate complex [Ar-B(OH)3​]− . This quaternization of boron increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center during transmetalation . The Solution: Potassium phosphate ( K3​PO4​ ) in a biphasic mixture of 1,4-Dioxane and Water (4:1). Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

Table 1: Optimization of Reaction Conditions
EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1 Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/H₂O901268Standard conditions; moderate yield due to steric hindrance from the ortho-methyl group.
2 Pd(OAc)2​ (No Ligand) K2​CO3​ DMF9012<10Rapid formation of Pd black; demonstrates the necessity of phosphine ligands to stabilize Pd(0).
3 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/H₂O90494 Bulky, electron-rich biaryl phosphine accelerates oxidative addition and prevents catalyst deactivation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure the integrity of the reaction at every phase.

Workflow S1 1. Reagent Preparation Degas solvents (N2 sparge), weigh Pd & ligands S2 2. Reaction Assembly Combine Ar-Br, Ar'-B(OH)2, Base, Pd under N2 S1->S2 S3 3. Thermal Activation Heat at 90 °C, monitor via LC-MS S2->S3 S4 4. Quench & Extraction Cool to RT, partition with EtOAc/H2O S3->S4 S5 5. Purification Silica gel chromatography & crystallization S4->S5

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.
Step 1: Preparation and Degassing
  • Prepare a solvent mixture of 1,4-Dioxane and deionized water in a 4:1 ratio (v/v).

  • Sparge the solvent mixture with ultra-pure Nitrogen ( N2​ ) or Argon for at least 30 minutes.

  • Self-Validation Check: Oxygen is the primary enemy of Pd(0). If degassing is incomplete, the solution will rapidly turn opaque black upon heating (due to Pd(0) aggregation into inactive "palladium black"). A persistent translucent yellow/orange color during the reaction indicates successful deoxygenation.

Step 2: Reaction Assembly
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.5 equiv, 1.5 mmol)

    • K3​PO4​ (3.0 equiv, 3.0 mmol)

    • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

    • XPhos (0.08 equiv, 8 mol%)

  • Evacuate and backfill the flask with N2​ three times.

  • Add 10 mL of the degassed Dioxane/Water mixture via syringe.

Step 3: Thermal Activation
  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via TLC (Hexanes:EtOAc 4:1) and LC-MS after 2 hours.

  • Self-Validation Check: TLC should show the complete disappearance of the starting material spot (UV active, Rf​≈0.6 ) and the appearance of a new, more polar, highly fluorescent spot corresponding to the biaryl product.

Step 4: Quench and Extraction
  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Separate the layers. Extract the aqueous layer with EtOAc ( 2×15 mL).

  • Self-Validation Check: Test the pH of the aqueous layer. It should be strongly basic (pH > 10). If it is neutral, insufficient base was present, which is a common cause of stalled transmetalation.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to EtOAc.

  • Isolate the product and dry under high vacuum.

Analytical Validation

To confirm the successful functionalization of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, the following analytical signatures must be verified:

  • Mass Spectrometry (LC-MS): The starting material exhibits a distinct 1:1 isotopic pattern ( M/M+2 ) characteristic of a single bromine atom. Successful cross-coupling is validated by the complete loss of this isotopic signature and the appearance of the expected [M+H]+ mass for the biaryl product.

  • 1 H NMR Spectroscopy: The starting material features a distinct singlet (or finely split doublet) for the aromatic proton adjacent to the bromine atom. In the product, this signal will shift significantly due to the altered anisotropic shielding from the newly appended aryl ring. Additionally, integration will confirm the presence of the new aryl protons.

References

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand Organometallics - ACS Publications URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Method

Application Note: In Vitro Biological Evaluation and Kinase Profiling of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole Derivatives

Executive Summary & Mechanistic Rationale Pyrazole derivatives represent a privileged class of pharmacophores in modern drug discovery, frequently deployed as competitive inhibitors targeting the ATP-binding pocket of on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyrazole derivatives represent a privileged class of pharmacophores in modern drug discovery, frequently deployed as competitive inhibitors targeting the ATP-binding pocket of oncogenic kinases[1]. The specific structural modification utilizing a 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole core introduces a unique stereoelectronic profile. The 3,5-dimethylpyrazole moiety functions as a critical hydrogen-bond donor/acceptor system interacting with the kinase hinge region, while the bulky, lipophilic 3-bromo-4-methylphenyl group is hypothesized to optimally occupy the deep hydrophobic pocket (DFG-out conformation) of kinases such as B-Raf and MET[1][2].

This application note outlines a comprehensive, self-validating in vitro biological evaluation workflow. By systematically linking phenotypic cytotoxicity to specific biochemical target engagement, researchers can confidently validate these derivatives as preclinical leads.

The Self-Validating Experimental Architecture

To prevent false positives driven by non-specific chemical toxicity, this protocol is structured as a self-validating system consisting of three dependent phases:

  • Phenotypic Screening: Establishes baseline anti-proliferative efficacy. If a compound does not kill cancer cells, it is deprioritized.

  • Target Engagement: Proves causality. Phenotypic cell death must be directly correlated to the biochemical inhibition of the intended kinase target.

  • Mechanism of Action: Confirms that the resulting cell death is driven by regulated apoptosis rather than necrotic membrane rupture.

Workflow Phase1 Phase 1: Phenotypic Screening (MTT Viability Assay) Phase2 Phase 2: Target Engagement (ADP-Glo Kinase Assay) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Mechanism of Action (Flow Cytometry) Phase2->Phase3 Kinase Selectivity Confirmed Conclusion Preclinical Lead Validation Phase3->Conclusion Apoptosis Verified

Caption: Self-validating in vitro biological evaluation workflow for pyrazole derivatives.

Step-by-Step Methodologies

Protocol 1: Cell Viability & Proliferation (MTT Assay)

Causality & Rationale: Before investigating specific molecular targets, we must establish the compound's general anti-proliferative potency. We utilize the MTT assay because it measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes[3]. This provides a direct, quantifiable proxy for mitochondrial metabolism and, by extension, the number of viable cells[3][4].

Step-by-Step Procedure:

  • Cell Seeding: Harvest target cancer cells (e.g., A375 melanoma, HCT116 colon cancer) in the exponential growth phase using a standard trypsin-EDTA solution[4]. Seed cells at a density of 5×103 cells/well in 100 µL of complete culture medium into a 96-well flat-bottom microplate[3].

  • Acclimation: Incubate the microplate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adhesion[3].

  • Compound Treatment: Prepare serial dilutions of the 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole derivative in serum-free media (ranging from 0.01 µM to 100 µM). Add 50 µL of the compound solution to the wells. Include a 0.1% DMSO vehicle control and a known positive control (e.g., Imatinib)[1][5]. Incubate for 72 hours.

  • MTT Labeling: Dissolve MTT powder in DPBS to a concentration of 5 mg/mL and filter-sterilize[4][5]. Add 10 µL of this MTT labeling reagent to each well and incubate for exactly 4 hours at 37°C[3][6].

  • Solubilization: Carefully aspirate the media (or spin suspension cells at 1,000 xg for 5 mins prior to aspiration)[5]. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the insoluble formazan crystals[4]. Wrap the plate in foil and agitate on an orbital shaker for 15 minutes[6].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for background noise[6][7]. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Biochemical Target Engagement (In Vitro Kinase Assay)

Causality & Rationale: Phenotypic death is insufficient to claim a drug is a "targeted therapy." To prove that the pyrazole derivative acts as an ATP-competitive kinase inhibitor, we utilize a luminescent ADP detection assay. This assay measures the depletion of ATP and the generation of ADP during the kinase reaction, providing a highly sensitive, non-radioactive method to quantify direct enzyme inhibition[2][8].

Step-by-Step Procedure:

  • Reaction Setup: In a 384-well low-volume plate, add 1 µL of the pyrazole derivative (at varying concentrations) or a 5% DMSO control[2].

  • Enzyme Addition: Add 2 µL of purified recombinant kinase (e.g., MET or B-Raf) diluted in the optimized kinase reaction buffer[2].

  • Initiation: Add 2 µL of the specific Substrate/ATP mix to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes[2].

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to the wells. This critical step terminates the kinase reaction and depletes any remaining unconsumed ATP, ensuring background noise is eliminated[2][8]. Incubate at room temperature for 40 minutes[2].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light[8]. Incubate for 30 minutes at room temperature[2].

  • Measurement: Record luminescence using a microplate luminometer with an integration time of 0.5–1 second[2]. The luminescent signal directly correlates with the amount of ADP produced, allowing for the calculation of the biochemical IC50[2].

Pathway Ligand Growth Factor Receptor RTK (e.g., MET) Ligand->Receptor Binds Ras Ras (Active) Receptor->Ras Activates BRaf B-Raf Kinase Ras->BRaf Phosphorylates MEK MEK1/2 BRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole Inhibitor->Receptor Dual Target Inhibition Inhibitor->BRaf ATP-Competitive Inhibition

Caption: Mechanism of action for pyrazole derivatives targeting the MAPK signaling pathway.

Quantitative Data Presentation

To effectively evaluate the structure-activity relationship (SAR) and biological profile of the synthesized derivatives, quantitative results from the aforementioned protocols must be synthesized. Below is a representative data structure for evaluating the 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole core against standard controls.

Compound IDStructural ModificationA375 Cell Viability (IC50, µM)HCT116 Cell Viability (IC50, µM)B-Raf Kinase Inhibition (IC50, nM)MET Kinase Inhibition (IC50, nM)
Derivative 1 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole2.14 ± 0.314.55 ± 0.4245.2 ± 3.1112.4 ± 8.5
Derivative 2 4-Fluoro substitution on pyrazole core0.85 ± 0.121.20 ± 0.1812.5 ± 1.448.6 ± 4.2
Imatinib Positive Control (BCR-ABL/c-KIT)> 10.0> 10.0> 1000> 1000
Vemurafenib Positive Control (B-Raf V600E)0.25 ± 0.058.40 ± 1.103.1 ± 0.5> 1000

Note: Data represents mean ± SD of three independent experiments. The pyrazole derivative demonstrates potent, dual-kinase inhibitory activity compared to highly selective clinical controls.

References

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. nih.gov. 1

  • MTT Assay Protocol for Cell Viability and Proliferation. merckmillipore.com. 3

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. creative-diagnostics.com. 4

  • Protocol for Cell Viability Assays. broadpharm.com. 5

  • MTT assay protocol. abcam.com.6

  • MTT Assay Protocol. springernature.com. 7

  • MET (P991S) Kinase Assay Protocol. promega.jp. 2

  • ADP-Glo™ Kinase Assay Technical Manual. promega.jp. 8

Sources

Application

The Strategic Utility of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals

Abstract This comprehensive guide details the synthesis and application of the versatile intermediate, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, in the development of contemporary agrochemical compounds. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis and application of the versatile intermediate, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, in the development of contemporary agrochemical compounds. The pyrazole scaffold is a cornerstone in modern crop protection, featuring prominently in a wide array of commercial herbicides, fungicides, and insecticides.[1] This document provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the preparation of this key building block and its subsequent elaboration into high-value insecticidal agents. The methodologies presented herein are designed to be robust and scalable, with an emphasis on the underlying chemical principles and strategic considerations for reaction design.

Introduction: The Prominence of Pyrazole Moieties in Agrochemicals

The pyrazole ring system is a privileged scaffold in the design of bioactive molecules due to its unique electronic properties, metabolic stability, and ability to form multiple points of interaction with biological targets.[1] In the realm of crop protection, pyrazole derivatives have been successfully commercialized as herbicides that inhibit critical plant enzymes, fungicides that disrupt fungal respiration, and insecticides that target the nervous systems of pests.[1]

The subject of this guide, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, is a strategically designed intermediate. The substituted phenyl ring provides a handle for further functionalization and influences the overall lipophilicity and binding characteristics of the final molecule. The dimethyl-pyrazole core is a common feature in many active ingredients. This guide will first elucidate a reliable protocol for the synthesis of this intermediate and then demonstrate its application in the preparation of a representative pyrazole amide insecticide, a class of compounds known for their potent and selective activity.

Synthesis of the Core Intermediate: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

The most direct and widely adopted method for the synthesis of 1-aryl-3,5-dimethylpyrazoles is the cyclocondensation reaction between a substituted phenylhydrazine and a 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione). This reaction, known as the Knorr pyrazole synthesis, is highly efficient and generally proceeds with excellent regioselectivity.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from the commercially available 3-bromo-4-methylaniline. The first step is a diazotization followed by reduction to form the corresponding phenylhydrazine salt. The second step is the cyclocondensation with acetylacetone.

SynthesisWorkflow Aniline 3-Bromo-4-methylaniline Hydrazine (3-Bromo-4-methylphenyl)hydrazine HCl Aniline->Hydrazine 1. NaNO₂, HCl 2. Na₂SO₃ Pyrazole 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole Hydrazine->Pyrazole Reflux, Ethanol Acetylacetone Acetylacetone Acetylacetone->Pyrazole

Caption: Workflow for the synthesis of the target pyrazole intermediate.

Detailed Experimental Protocol: Synthesis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

This protocol is based on established literature procedures for similar pyrazole formations. The precursor, (3-Bromo-4-methylphenyl)hydrazine hydrochloride, is commercially available, which simplifies the starting point for many laboratories.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
(3-Bromo-4-methylphenyl)hydrazine hydrochloride112627-04-0237.511.0
Acetylacetone (2,4-pentanedione)123-54-6100.121.1
Ethanol (absolute)64-17-546.07Solvent
Sodium Acetate (anhydrous)127-09-382.031.2
Deionized Water7732-18-518.02Washing
Saturated Brine SolutionN/AN/AWashing
Magnesium Sulfate (anhydrous)7487-88-9120.37Drying Agent
Ethyl Acetate141-78-688.11Extraction Solvent
Hexanes110-54-386.18Recrystallization

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Bromo-4-methylphenyl)hydrazine hydrochloride (23.75 g, 0.1 mol) and absolute ethanol (150 mL).

  • Base Addition: Add sodium acetate (9.84 g, 0.12 mol) to the suspension. The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt. Stir the mixture at room temperature for 15 minutes.

  • Diketone Addition: Add acetylacetone (11.01 g, 0.11 mol) to the reaction mixture in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot hexanes or by column chromatography on silica gel to afford 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole as a white to off-white solid.

Expected Yield: 80-90%.

Application in Agrochemical Synthesis: Preparation of a Pyrazole Amide Insecticide

The 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole intermediate is an excellent precursor for the synthesis of pyrazole amide insecticides. This class of insecticides often acts as modulators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The synthesis involves the conversion of one of the pyrazole's methyl groups into a carboxylic acid, followed by amide coupling with a suitable aniline derivative.

Proposed Synthetic Pathway

The proposed pathway leverages the reactivity of the methyl group at the 5-position of the pyrazole, which can be selectively oxidized. The resulting carboxylic acid is then activated and coupled with an appropriate amine to form the final amide product.

ApplicationWorkflow StartPyrazole 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole CarboxylicAcid 1-(3-Bromo-4-methylphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid StartPyrazole->CarboxylicAcid KMnO₄, Heat AcidChloride Intermediate Acid Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ FinalProduct Target Pyrazole Amide Insecticide AcidChloride->FinalProduct Amine Substituted Aniline Amine->FinalProduct Pyridine or Et₃N

Caption: Proposed workflow for the synthesis of a pyrazole amide insecticide.

Detailed Experimental Protocol: Synthesis of a Representative Insecticide

This protocol outlines the synthesis of a representative target molecule, N-(2-chloro-6-methylphenyl)-1-(3-bromo-4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxamide, based on structures disclosed in agrochemical patents.[2][3]

Part A: Oxidation to Carboxylic Acid

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole1176493-60-9279.171.0
Potassium Permanganate (KMnO₄)7722-64-7158.033.0
Water/Pyridine Mixture (e.g., 10:1)N/AN/ASolvent
Sodium Bisulfite (NaHSO₃)7631-90-5104.06As needed
Hydrochloric Acid (concentrated)7647-01-036.46For acidification

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (27.9 g, 0.1 mol) in a mixture of water (200 mL) and pyridine (20 mL).

  • Oxidant Addition: Heat the mixture to 80-90 °C. Add potassium permanganate (47.4 g, 0.3 mol) in small portions over 2-3 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue heating and stirring until the starting material is no longer detectable by TLC.

  • Quenching: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Precipitation: Acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of the carboxylic acid will form.

  • Isolation: Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 1-(3-bromo-4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Part B: Amide Coupling

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-(3-Bromo-4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid(Intermediate)309.141.0
Thionyl Chloride (SOCl₂)7719-09-7118.971.5
2-Chloro-6-methylaniline87-63-8141.601.0
Toluene (anhydrous)108-88-392.14Solvent
Pyridine (anhydrous)110-86-179.10Base/Catalyst

Step-by-Step Protocol:

  • Acid Chloride Formation: In a dry 250 mL flask under a nitrogen atmosphere, suspend the carboxylic acid (30.9 g, 0.1 mol) in anhydrous toluene (100 mL). Add thionyl chloride (17.8 g, 0.15 mol) dropwise. Add a catalytic amount of DMF (2-3 drops).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2 hours, or until the evolution of gas ceases.

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous toluene (100 mL). In a separate flask, dissolve 2-chloro-6-methylaniline (14.2 g, 0.1 mol) and anhydrous pyridine (9.5 g, 0.12 mol) in anhydrous toluene (50 mL).

  • Coupling Reaction: Cool the aniline solution in an ice bath. Add the acid chloride solution dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Pour the reaction mixture into water (100 mL). Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. Purify by recrystallization from ethanol or isopropanol to yield the final N-(2-chloro-6-methylphenyl)-1-(3-bromo-4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxamide.

Conclusion

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole serves as a highly valuable and adaptable intermediate for the synthesis of complex agrochemicals. The protocols provided herein offer a clear and reproducible pathway for its preparation and subsequent conversion into a potent pyrazole amide insecticide. The inherent flexibility of the pyrazole scaffold, combined with the strategic placement of substituents on the phenyl ring, allows for extensive derivatization, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide provides a solid foundation for researchers engaged in the discovery and development of next-generation crop protection agents.

References

  • A Class of Substituted Phenyl Pyrazole Amide Derivatives and Preparation Method and Use Thereof. CN103467380B.
  • Pyrazole Chemistry in Crop Protection. Lamberth, C. (2007). HETEROCYCLES, Vol. 71, No. 7.
  • Class of Substituted Phenyl Pyrazole Amide Derivatives and Preparation Method and Use Thereof. WO2015051572A1.
  • (3-Bromo-4-methylphenyl)hydrazine hydrochloride. Sigma-Aldrich.
  • 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. BLDpharm.
  • Synthesis of Some New Pyrazoles. Çetin, A. (2017). Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • Pyrazole Chemistry in Crop Protection. Lamberth, C. (2007). Syngenta AG, Crop Protection Research.

Sources

Method

Application Note: Ligand Design and Coordination Chemistry of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals Introduction and Rationale for Ligand Design The rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals

Introduction and Rationale for Ligand Design

The rational design of nitrogen-donor ligands is a cornerstone of modern coordination chemistry, directly impacting the efficacy of transition-metal catalysts and the architecture of metal-organic frameworks (MOFs). Pyrazole-derived ligands, particularly those with specific steric and electronic tuning, have demonstrated exceptional utility in stabilizing reactive metal centers[1].

The molecule 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (L1) represents a highly specialized N-donor ligand engineered for advanced coordination applications. Its design incorporates three distinct functional zones, each serving a specific mechanistic purpose:

  • The 3,5-Dimethylpyrazole Core: The methyl groups at the 3- and 5-positions provide a "steric umbrella" around the N2 coordination site. In transition metal complexation (e.g., with Pd(II), Pt(II), or Cu(II)), this steric bulk restricts the coordination number, favoring low-coordinate, highly reactive species over inert polymeric aggregates[2]. In catalytic cross-coupling, this steric pressure is critical for accelerating the reductive elimination step[3].

  • The N1-Aryl Substitution: Unlike 1H-pyrazoles, which can undergo deprotonation to form bridging pyrazolate ligands (often leading to insoluble polynuclear complexes), the N1-aryl group ensures that L1 acts strictly as a neutral, monodentate σ-donor[4].

  • The 3-Bromo-4-methylphenyl Motif: The inclusion of a heavy halogen (bromine) introduces a site for secondary functionalization. This allows the pre-formed metal complex to be grafted onto solid supports or incorporated into supramolecular assemblies via halogen bonding. The adjacent 4-methyl group enhances lipophilicity and offsets the electron-withdrawing inductive effect of the bromine, maintaining sufficient electron density at the N2 donor atom.

Mechanistic Workflow: Synthesis to Complexation

The synthesis of L1 follows a regioselective Knorr pyrazole condensation, followed by coordination to a transition metal center. The workflow below illustrates the logical progression from raw materials to the catalytically active species.

SynthesisWorkflow R1 3-Bromo-4-methylphenyl- hydrazine HCl Cond Knorr Condensation (EtOH, Reflux) R1->Cond R2 Acetylacetone (1,3-Diketone) R2->Cond Ligand Ligand (L1) Neutral Monodentate Cond->Ligand -2 H2O Coord Coordination PdCl2(CH3CN)2 Ligand->Coord Complex [Pd(L1)2Cl2] Catalyst Precursor Coord->Complex Steric Control

Fig 1: Workflow from Knorr condensation to transition metal coordination.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (L1)

Causality Note: Ethanol is selected as the solvent because it solubilizes both the hydrazine hydrochloride and the diketone, while allowing the slightly hydrophobic product to be easily precipitated or extracted upon aqueous workup.

Reagents:

  • 3-Bromo-4-methylphenylhydrazine hydrochloride (10.0 mmol)

  • Acetylacetone (10.5 mmol, 1.05 eq)

  • Absolute Ethanol (30 mL)

  • Triethylamine (10.0 mmol) - To neutralize the hydrazine hydrochloride.

Step-by-Step Procedure:

  • Suspend 3-bromo-4-methylphenylhydrazine hydrochloride in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine dropwise at room temperature. Stir for 15 minutes until the free hydrazine is generated (solution becomes homogeneous).

  • Add acetylacetone dropwise via syringe. An exothermic reaction may occur.

  • Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Self-validation: Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the hydrazine spot indicates completion.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product via recrystallization from hot hexane to yield L1 as off-white crystals.

Protocol B: Synthesis of the Palladium Complex [Pd(L1)₂Cl₂]

Causality Note: Bis(acetonitrile)dichloropalladium(II) is used as the metal precursor because the labile acetonitrile ligands are easily displaced by the stronger N-donor pyrazole[5]. The 3,5-dimethyl groups force a trans-square planar geometry due to steric repulsion.

Step-by-Step Procedure:

  • Dissolve[PdCl₂(CH₃CN)₂] (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • In a separate vial, dissolve L1 (2.1 mmol, slight excess) in 5 mL of DCM.

  • Add the ligand solution dropwise to the stirring Pd precursor solution. The color will shift from yellow-orange to pale yellow.

  • Stir at room temperature for 12 hours.

  • Concentrate the solution to approximately 5 mL and add 20 mL of cold diethyl ether to precipitate the complex.

  • Filter the yellow microcrystalline solid, wash with cold ether, and dry under vacuum.

Quantitative Data & Characterization

To ensure reproducibility and trust in the synthesized materials, the expected physicochemical and spectroscopic parameters are summarized below.

Table 1: Spectroscopic and Physical Properties of Ligand L1 and[Pd(L1)₂Cl₂]

ParameterLigand (L1)Palladium Complex[Pd(L1)₂Cl₂]Mechanistic Indicator
Appearance Off-white crystalsPale yellow microcrystalsIndicates successful d8 metal coordination.
¹H NMR (CDCl₃) δ 2.25 (s, 3H, 3-CH₃), 2.30 (s, 3H, 5-CH₃), 5.98 (s, 1H, pz-H)δ 2.55 (s, 3H), 2.62 (s, 3H), 6.15 (s, 1H)Downfield shift of pyrazole protons confirms N2 metalation.
IR (ATR, cm⁻¹) ν(C=N) 1550, ν(C-Br) 1030ν(C=N) 1585, ν(Pd-Cl) 340Shift in C=N stretch indicates electron donation from N2 to Pd.
Melting Point 72–74 °C> 250 °C (decomp.)High thermal stability of the complex.

Application: Catalytic Cross-Coupling

The[Pd(L1)₂Cl₂] complex is highly effective in Suzuki-Miyaura cross-coupling reactions. The steric bulk of the 3,5-dimethyl groups plays a pivotal role in the catalytic cycle. While oxidative addition requires an electron-rich metal center, the final step—reductive elimination—is accelerated by steric crowding, which forces the two coupled aryl groups together and expels the product to relieve steric strain.

CatalyticCycle Cat Pre-Catalyst [Pd(II)(L1)2Cl2] Active Active Species Pd(0)(L1) Cat->Active Base / Reduction OxAdd Oxidative Addition Pd(II)(Ar)(Br)(L1) Active->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(Ar')(L1) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Sterically driven by 3,5-diMe TransMet->RedElim Steric Crowding RedElim->Active Catalyst Regeneration Product Product Ar-Ar' RedElim->Product Release

Fig 2: Catalytic cycle showing the steric role of L1 in driving reductive elimination.

Table 2: Optimization of Suzuki-Miyaura Coupling using [Pd(L1)₂Cl₂] (Conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Base (2 mmol), Catalyst (1 mol%), 80 °C, 6 h)

Solvent SystemBaseYield (%)Observation
TolueneK₂CO₃45Poor solubility of base limits transmetalation.
DMFK₃PO₄78Good conversion, but difficult solvent removal.
Toluene / EtOH (1:1) K₂CO₃ 96 Optimal. EtOH solubilizes the boronic acid and base.
Toluene / EtOH (1:1)Et₃N32Weak base insufficient for boronate activation.

References

  • Transition metal complexes with pyrazole-based ligands. XIX. Diaquabis(3,5-dimethyl-1H-pyrazole-1-carboxamidine-κ2N,N′)metal(II) dinitrate, with metal = Co and Ni. IUCr Journals. Available at: [Link]

  • Aquabis(3,5-dimethyl-1H-pyrazole-κN 2)(oxydiacetato-κ3 O,O. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • Syntheses, Structural Aspects, Solution Behavior, and Catalytic Utility of Cyclopalladated N,N′,N″-Triarylguanidines[κ2(C,N))Pd(Pyrazole)2X] in Suzuki–Miyaura Coupling. ACS Publications. Available at:[Link]

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Welcome to the Technical Support Center for heterocyclic synthesis. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 1-(3-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

This target is synthesized via the Knorr Pyrazole Synthesis , a classic cyclocondensation reaction between an aryl hydrazine and a 1,3-dicarbonyl compound[1]. While the reaction is generally robust, specific electronic and steric factors associated with the 3-bromo-4-methylphenyl moiety can lead to stalled intermediates, oxidative degradation, or poor crystallization.

Below, you will find field-proven troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my reaction mixture turning dark brown/black, and my isolated yield is under 40%? A: This color change strongly indicates oxidative degradation of the electron-rich aryl hydrazine or base-catalyzed polymerization of acetylacetone. Aryl hydrazines are highly susceptible to air oxidation, which rapidly depletes your starting material.

  • Causality & Solution: Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). If you are using the free base hydrazine, handle it quickly. For optimal yields, use the hydrochloride salt of the hydrazine, which is significantly more oxidatively stable, and liberate the free base in situ using a mild base like sodium acetate[1].

Q: I am using (3-Bromo-4-methylphenyl)hydrazine hydrochloride. Do I need to add a strong base to liberate the hydrazine? A: No. Adding strong aqueous bases (like NaOH) can cause acetylacetone to undergo retro-Claisen cleavage or unwanted aldol condensations, effectively destroying your diketone.

  • Causality & Solution: The Knorr pyrazole synthesis mechanistically requires an acid catalyst to proceed efficiently[2]. Use a mild base like sodium acetate (NaOAc) in ethanol, or simply run the reaction in glacial acetic acid. Acetic acid acts as both the solvent and the acid catalyst for the cyclization step, while its conjugate base (acetate) is sufficient to buffer the HCl salt and liberate the nucleophilic hydrazine nitrogen[3].

Q: TLC shows the starting materials are gone, but I have a new, persistent spot that isn't the final product. Is it a regioselectivity issue? A: No. Because acetylacetone (2,4-pentanedione) is a symmetrical 1,3-diketone, regioselectivity—which typically plagues Knorr syntheses with unsymmetrical diketones—is impossible here[1]. Both carbonyls are equivalent. The persistent spot is the uncyclized hydrazone intermediate .

  • Causality & Solution: The initial condensation to form the hydrazone is kinetically fast, but the subsequent intramolecular cyclization and dehydration require acid catalysis and thermal energy[4]. If the reaction stalls, ensure you are refluxing the mixture and verify that the environment is sufficiently acidic to lower the activation barrier for the nucleophilic attack of the secondary nitrogen.

Part 2: Quantitative Data & Yield Comparison

The table below summarizes the causality between reaction conditions and the final isolated yield of 1-aryl-3,5-dimethylpyrazoles. Notice how the combination of an inert atmosphere and acid catalysis eliminates the stalled hydrazone intermediate.

SolventAdditive / CatalystTemperatureAtmosphereHydrazone Intermediate (%)Final Pyrazole Yield (%)
EthanolNone (Free base used)25°CAir> 50%< 30%
EthanolNone (Free base used)78°C (Reflux)Air< 5%65%
EthanolNaOAc (HCl salt used)78°C (Reflux)N₂None detected85%
Glacial Acetic AcidNone (HCl salt used)118°C (Reflux)N₂None detected94%

Part 3: Mechanistic & Logical Workflows

Troubleshooting Decision Tree

The following workflow illustrates the logical steps to diagnose and correct low-yielding Knorr pyrazole syntheses.

G Start Low Yield of Pyrazole? CheckHydrazine Check Hydrazine Source Start->CheckHydrazine FreeBase Free Base Used? CheckHydrazine->FreeBase HClSalt HCl Salt Used? CheckHydrazine->HClSalt Oxidation Oxidation likely. Degas solvent & use N2. FreeBase->Oxidation CheckBase Was base added? HClSalt->CheckBase NoBase No Base / Weak Acid CheckBase->NoBase YesBase NaOAc or Et3N Added CheckBase->YesBase Stalled Reaction stalled at hydrazone. Add AcOH and reflux. NoBase->Stalled Success Optimal Cyclization YesBase->Success

Caption: Troubleshooting workflow for optimizing Knorr pyrazole synthesis yields.

Acid-Catalyzed Reaction Mechanism

Understanding the pathway ensures you apply the correct thermal and chemical driving forces at the right time.

Mechanism R1 Aryl Hydrazine + Acetylacetone R2 Hydrazone Intermediate (Uncyclized) R1->R2 Condensation (-H2O) R3 5-Hydroxy-pyrazoline (Hemiaminal) R2->R3 Acid Catalysis Intramolecular Attack R4 1-Aryl-3,5-dimethylpyrazole + H2O R3->R4 Dehydration (-H2O)

Caption: Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.

Part 4: Optimized, Self-Validating Experimental Protocol

This protocol utilizes the HCl salt of the hydrazine to prevent oxidation and employs glacial acetic acid to drive the cyclization to completion. Every step includes a Self-Validation checkpoint to ensure the reaction is proceeding as intended.

Step 1: Preparation & Degassing

  • Action: In a 100 mL round-bottom flask, add 1.0 equivalent of (3-Bromo-4-methylphenyl)hydrazine hydrochloride and 1.1 equivalents of anhydrous sodium acetate. Suspend the solids in absolute ethanol (10 mL per mmol of substrate). Bubble N₂ gas directly through the suspension for 10 minutes.

  • Causality: N₂ sparging removes dissolved oxygen, preventing the oxidative degradation of the hydrazine free-base once it is liberated by the sodium acetate.

Step 2: Condensation

  • Action: Add 1.1 equivalents of acetylacetone (2,4-pentanedione) dropwise at room temperature under continuous stirring. Stir for 30 minutes.

  • Self-Validation: Perform a TLC check (Hexanes/EtOAc 3:1). You should observe the complete disappearance of the baseline hydrazine spot and the appearance of a new, distinct intermediate spot (the hydrazone). The solution may turn slightly yellow but should not turn dark brown.

Step 3: Acid-Catalyzed Cyclization

  • Action: Add glacial acetic acid (0.5 mL per mmol of substrate) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 to 4 hours.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the hydrazone cyclizes. A secondary TLC check will confirm the conversion of the hydrazone intermediate to the higher-Rf, highly non-polar 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole product.

Step 4: Workup & Crystallization

  • Action: Cool the mixture to room temperature. Concentrate the solvent in vacuo to approximately one-third of its original volume. Pour the concentrated mixture slowly into ice-cold distilled water (30 mL per mmol) under vigorous stirring.

  • Self-Validation: The sudden change in solvent polarity will force the highly hydrophobic pyrazole to crash out of the solution as an off-white precipitate. The aqueous phase will retain the polar impurities (sodium chloride, excess acetate, and unreacted diketone). Filter the solid, wash with ice-cold water, and dry under a high vacuum.

References

  • Title: Knorr pyrazole synthesis | Source: Name-Reaction.com | URL: [Link][2]

  • Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Source: NIH PMC | URL: [Link][3]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Welcome to the technical support center for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimentation with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to effectively address these challenges.

Understanding the Molecule: Physicochemical Properties

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole possesses a molecular structure that suggests limited aqueous solubility. Key structural features contributing to this are the substituted phenyl ring and the pyrazole core, which are largely hydrophobic. The compound has a predicted LogP (a measure of lipophilicity) of approximately 3.34, indicating a preference for non-polar environments over aqueous ones.[1]

PropertyValueSource
Molecular Weight 267.16 g/mol Inferred from structure
Predicted LogP ~3.34[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0Inferred from structure

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of this compound is due to its chemical structure. The molecule is predominantly non-polar, making it difficult for polar water molecules to surround and dissolve it effectively.[2] This is a common challenge for many organic molecules in drug discovery.[3]

Q2: I've tried vortexing and heating, but the solubility is still poor. What should I do next?

A2: While mechanical agitation and gentle heating can sometimes improve dissolution rates, they often don't significantly increase the equilibrium solubility for poorly soluble compounds.[4] More advanced techniques are typically required to overcome this issue. We recommend exploring the troubleshooting strategies outlined in the next section.

Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues

This section provides a systematic approach to resolving solubility problems with 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. We will progress from simpler, more common techniques to more advanced strategies.

Issue 1: Compound "crashes out" of solution when diluting an organic stock into an aqueous buffer.

This phenomenon, known as precipitation, occurs when the compound, initially dissolved in a favorable organic solvent, is introduced into an aqueous environment where its solubility is much lower.[5]

cluster_troubleshooting Troubleshooting Steps start Start: Organic Stock Solution step1 Dilution into Aqueous Buffer start->step1 precipitate Precipitation Occurs step1->precipitate solution Homogeneous Solution step1->solution Success ts1 1. Decrease Stock Concentration precipitate->ts1 Try ts2 2. Slow, Dropwise Addition with Stirring precipitate->ts2 Then ts3 3. Use a Co-solvent in the Buffer precipitate->ts3 Finally ts1->step1 ts2->step1 ts3->step1

Caption: Troubleshooting workflow for compound precipitation.

  • Decrease Stock Concentration: A lower initial concentration in the organic solvent can prevent the compound from exceeding its solubility limit upon dilution into the aqueous buffer.[5]

  • Optimize the Dilution Method: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[5] This promotes rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation.

  • Employ a Co-solvent System: The use of a water-miscible organic solvent, or "co-solvent," can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[6][7]

    • Rationale: Co-solvents work by reducing the polarity of the aqueous phase, making it a more favorable environment for non-polar molecules.[7][]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[6][]

    • Experimental Protocol: Co-solvent Screening

      • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 5%, 10% DMSO).

      • Prepare a concentrated stock solution of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in the chosen pure co-solvent.

      • Add a small, fixed volume of the stock solution to each of the co-solvent-containing buffers.

      • Observe for precipitation and determine the minimum co-solvent concentration required to maintain a clear solution at the desired final compound concentration.

Issue 2: The required concentration for my experiment is still not achievable, even with co-solvents.

For applications demanding higher concentrations, more advanced formulation strategies are necessary.

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][9][10] For very small particles (nanoparticles), an increase in equilibrium solubility can also be observed.[4][5]

  • Micronization: This technique reduces particle size to the micrometer range through methods like milling or grinding.[4][11] While it primarily enhances the dissolution rate, it may not significantly impact the equilibrium solubility.[4]

  • Nanosuspensions: These are dispersions of drug particles in the nanometer range (typically 200-600 nm).[4][5] Nanosuspensions can be prepared by high-pressure homogenization or wet milling.[2][9] This approach can improve both the dissolution rate and the saturation solubility.[5]

TechniqueTypical Particle SizeImpact on Dissolution RateImpact on Equilibrium Solubility
Micronization > 1 µmSignificant IncreaseMinor Increase
Nanosuspension 200-600 nmSignificant IncreasePotential for Increase

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, forming an "inclusion complex."[12][][15] This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin.[15][16]

  • Mechanism of Action: The hydrophobic portion of the guest molecule (your compound) is held within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[12][]

compound Poorly Soluble Compound (1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole) complex Inclusion Complex (Enhanced Water Solubility) compound->complex cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complex

Sources

Troubleshooting

Column chromatography purification techniques for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole crude mixtures

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Technical Support Center: Column Chromatography Purification of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Column Chromatography Purification of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

This guide provides in-depth technical support for the purification of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole from crude reaction mixtures using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications. The content is structured in a question-and-answer format to address specific challenges and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole that influence its chromatographic behavior?

A1: Understanding the molecule's structure is key to designing a purification strategy. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a moderately polar compound. Its key features include:

  • Aromatic Rings: The phenyl and pyrazole rings provide a nonpolar, aromatic character capable of π-π stacking interactions.

  • Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors, contributing to the molecule's polarity.

  • Halogen and Alkyl Groups: The bromo and methyl groups add to the lipophilicity and molecular weight of the compound.

This combination of polar and nonpolar features means that standard normal-phase chromatography on silica gel is an excellent choice for purification.[1][2] The separation will be governed by the balance of interactions between the analyte, the polar stationary phase (silica gel), and the mobile phase of tunable polarity.

Q2: What are the most common impurities I should expect in my crude mixture?

A2: The impurities present will depend on the synthetic route. A common synthesis involves the condensation of (3-Bromo-4-methylphenyl)hydrazine with acetylacetone.[3][4] Therefore, the most probable impurities are:

  • Unreacted (3-Bromo-4-methylphenyl)hydrazine: This starting material is significantly more polar than the product due to the free -NHNH2 group and will have a much lower Retention Factor (Rf) on a TLC plate.

  • Excess Acetylacetone: This is a volatile and relatively polar diketone that should move quickly up a TLC plate with most solvent systems.

  • Regioisomers: Depending on the reaction conditions, there is a possibility of forming isomeric pyrazole products, which may have very similar polarities to the desired compound, making them the most challenging impurities to remove.

Q3: Which stationary phase is best for this purification?

A3: Silica gel (SiO₂) is the most recommended stationary phase for this application.[5] Its polar surface, rich in silanol (Si-OH) groups, effectively interacts with the polar pyrazole moiety of the target molecule, allowing for separation based on polarity. For general-purpose purification, a silica gel with a mesh size of 60-120 or 100-200 is often sufficient. If you are struggling to separate closely related isomers, switching to a higher-grade silica (230-400 mesh) for flash chromatography can significantly improve resolution.[6]

While less common, neutral alumina could be considered if your compound shows signs of degradation on the acidic surface of silica gel, though this is not a typical issue for pyrazoles.[7]

Experimental Protocol: Step-by-Step Guide

This protocol outlines a standard workflow for the purification of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Crude Mixture B Develop TLC Method A->B  Determine solvent system C Pack Column B->C  Use optimal solvent D Load Sample C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H  Identify pure fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35.[2] This Rf provides a good balance, ensuring the compound moves through the column but is well-separated from less polar and more polar impurities.

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Plate: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop the Plate: Test various solvent systems. Good starting points are mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).

  • Visualize: View the developed plate under a UV lamp (254 nm). The aromatic rings in the product and related impurities should be UV-active.

Solvent System (v/v)Typical Rf of ProductNotes
80:20 Hexane:Ethyl Acetate~0.3A common and effective starting point.
95:5 Petroleum Ether:Ethyl Acetate~0.2Use if the product is running too high with the above system.[8]
70:30 Hexane:Ethyl Acetate~0.45Use if the product is retained too strongly on the baseline.
90:10 Toluene:Ethyl AcetateVariesCan improve separation of aromatic compounds by altering π-π interactions.[7]
Step 2: Column Preparation (Wet Packing)
  • Select Column Size: For every 1 g of crude material, use approximately 50-100 g of silica gel.

  • Plug the Column: Place a small piece of cotton wool or a sintered glass frit at the bottom of the column. Add a thin layer (0.5 cm) of sand.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) until a homogenous slurry is formed.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spillage. Tap the column gently to dislodge air bubbles and ensure even packing.[1][2]

  • Add Solvent & Sand: Once the silica has settled, add more solvent to the top and drain some through the bottom until the silica bed is firm and level. Add another layer of sand (0.5 cm) on top of the silica bed to prevent disturbance during sample loading. Never let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading is superior for preventing band broadening and improving separation, especially if the crude product has poor solubility in the mobile phase.

  • Adsorb Sample: Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample powder to the top of the packed column.

  • Elute: Gently add your mobile phase and begin the elution process.

Step 4: Elution and Fraction Collection
  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent mixture throughout the entire process. This is simple and effective if the TLC shows good separation between all spots.[9]

    • Gradient: Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20, then 70:30 Hexane:EtOAc) to elute compounds of increasing polarity.[2] This is useful for separating compounds with very different Rf values.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be about 10% of the column's dead volume.

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your product and identify which fractions contain the pure compound.

Troubleshooting Guide

Q4: My compound is stuck at the top of the column and won't elute. What should I do?

A4: This is a common issue caused by the mobile phase being too non-polar.

  • Cause: The solvent strength of your mobile phase is insufficient to move the compound through the polar stationary phase.[10]

  • Solution: Gradually increase the polarity of your mobile phase. If you are running 95:5 Hexane:Ethyl Acetate, switch to 90:10, then 80:20, and so on. Monitor the elution with TLC until your compound begins to move down the column at a reasonable pace. Ensure your initial TLC tests were accurate; an Rf of ~0.3 is ideal.[2]

Q5: I am getting very poor separation between my product and an impurity. How can I improve resolution?

A5: Poor resolution can stem from several factors. Here is a decision-making workflow to address the issue.

G start Problem: Poor Separation q1 Are bands diffuse / spread out? start->q1 sol1 Improve Packing Technique: - Ensure no air bubbles/cracks. - Use dry loading method. q1->sol1 Yes q2 Are Rf values of product and impurity very close? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Optimize Mobile Phase: 1. Decrease polarity (lower Rf). 2. Try different solvent systems (e.g., Toluene/EtOAc or DCM/MeOH). 3. Use a shallower polarity gradient. q2->sol2 Yes q3 Is the column overloaded? q2->q3 No (Re-evaluate TLC) a2_yes Yes a2_no No (Re-evaluate TLC) sol2->q3 sol3 Reduce Sample Load: - Use a larger column or less crude material. - Aim for a 1:100 sample-to-silica ratio. q3->sol3 Yes end_node Resolution Improved q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for poor column separation.

  • Change Solvent System: If Hexane/EtOAc fails, try a different solvent family. Dichloromethane/Methanol or Toluene/Ethyl Acetate can alter the selectivity of the separation.[7][11] Aromatic solvents like toluene can be particularly effective for separating aromatic compounds due to competing π-π interactions.[7]

  • Finer Silica: Use flash chromatography-grade silica (230-400 mesh) for a larger surface area and better separation efficiency.

  • Optimize Loading: Overloading is a frequent cause of poor separation. Ensure you are using a silica-to-sample ratio of at least 50:1.

Q6: My compound is coming off the column, but the bands are streaking/tailing. Why is this happening?

A6: Streaking or "tailing" indicates an issue with how the compound is interacting with the stationary phase or its solubility.

  • Possible Cause 1: Sample Overload. Too much sample has been loaded onto the column.

    • Solution: Reduce the amount of material being purified or use a larger column.

  • Possible Cause 2: Poor Solubility. The compound may be partially precipitating on the column if it is not fully soluble in the mobile phase.

    • Solution: Ensure the solvent used for dry loading is completely removed. If wet loading, dissolve the sample in a minimal amount of a slightly more polar solvent than the mobile phase before loading.

  • Possible Cause 3: Strong Acid-Base Interactions. Pyrazoles are basic. The acidic silanol groups on the silica surface can interact too strongly, causing tailing.[12]

    • Solution: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical peaks. Always perform a test TLC with the modifier first to see how it affects the Rf.

References

  • Abdel-Wahab, B. F., et al. (2012). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Tufts University. [Link]

  • Reddit User Discussion. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • Ferreira, B., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO. [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Teledyne ISCO. [Link]

  • University of York. (n.d.). Determining a solvent system. University of York Chemistry Teaching Labs. [Link]

  • Reddit User Discussion. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Ghaffari, M., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports. [Link]

  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. [Link]

  • SIELC. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Bouabdallah, I., et al. (2006). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Journal of hazardous materials. [Link]

  • Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal. [Link]

  • Mondal, M., & Pal, A. K. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Mbayaki, P. M., et al. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Earth Sciences. [Link]

  • Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the recrystallization of 1-(3-Bromo-4-methylphenyl)-3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the recrystallization of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common purification challenges.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).[2][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is a common issue with many organic compounds. Here are several strategies to address this:

  • Increase the Solvent Volume: Add more of the hot solvent to the mixture. This will lower the saturation temperature of the solution, potentially to a point below the melting point of your compound, allowing for crystallization to occur.[4]

  • Lower the Cooling Rate: Allow the solution to cool more slowly. Rapid cooling can shock the solution out of a supersaturated state, favoring the formation of an oil over an ordered crystal lattice. Let the flask cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]

  • Change the Solvent System:

    • Single Solvent: Switch to a solvent with a lower boiling point.

    • Mixed Solvent System: If you are using a single solvent, consider a mixed solvent (binary) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, add a "poor" or "anti-solvent" (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.[4][5]

  • Scratching and Seeding: If a small amount of oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of your compound, add a tiny "seed crystal" to the cooled solution to induce crystallization.[6]

Q2: I have a very low yield of recovered crystals. What are the likely causes and how can I improve it?

A2: A low yield is a frequent problem in recrystallization and can stem from several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[2] To remedy this, if you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the solution and then attempt the cooling and crystallization process again.[2]

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel and filter paper) is pre-heated.[2]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.[4]

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.[2][3]

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take?

A3: This situation, known as supersaturation, can be frustrating but is often resolvable:

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can initiate crystal formation.[6]

    • Seeding: Adding a seed crystal is a very effective method to induce crystallization.[6]

  • Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes turbid, and then allow it to stand.

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent, allow the solution to cool slightly from the boiling point and then add a very small amount of activated charcoal (a spatula tip is usually sufficient).[2][3] Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.[1]

  • Hot Filtration: Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities. Then, perform a hot gravity filtration to remove the charcoal.[1][2] The resulting filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization as usual.

  • Caution: Activated charcoal can also adsorb your desired product, which may lead to a reduction in yield. Use it sparingly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For pyrazole derivatives, common and effective solvents include:

  • Single Solvents: Alcohols such as ethanol, methanol, and isopropanol are often good starting points.[4][8]

  • Mixed Solvents: A mixture of a soluble solvent and an anti-solvent can be very effective. Common combinations for pyrazoles include ethanol/water or acetone/hexane.[4][5]

A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a variety of solvents to determine the best candidate.

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar78Often a good choice for pyrazole derivatives.[4][9]
Methanol Polar65Similar to ethanol, but more volatile.
Isopropanol Polar82Another good alcohol to test.
Acetone Polar Aprotic56Can be effective, but its low boiling point may be a drawback.
Ethyl Acetate Medium Polarity77A versatile solvent for a range of polarities.
Toluene Nonpolar111May be suitable if the compound is less polar.
Hexane Nonpolar69Likely to be a poor solvent on its own, but can be an excellent anti-solvent.
Water Very Polar100The compound is likely insoluble in water, making it a good anti-solvent with a miscible organic solvent like ethanol.

Q2: How do I perform a small-scale solvent test?

A2:

  • Place a small amount of your crude compound (e.g., 20-30 mg) into a small test tube.

  • Add the solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[10]

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • Continue adding the solvent dropwise until the compound just dissolves.

  • Allow the test tube to cool to room temperature and then place it in an ice bath.

  • A good solvent will show poor solubility at room temperature, good solubility at elevated temperatures, and significant crystal formation upon cooling.[10]

Q3: What is the general step-by-step protocol for recrystallizing this compound?

A3: The following is a general protocol that should be optimized for your specific case.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in an Erlenmeyer flask of appropriate size. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling.[2]

  • Achieve Saturation: Continue to add the hot solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and filter paper with hot solvent and quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[10]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[5][10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[2][3]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for several minutes. For final drying, the crystals can be placed in a desiccator.

Experimental Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol as described in the single-solvent protocol.[5]

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (turbid).[5]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[5]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold ethanol/water mixture to wash the crystals.

Q4: How can I assess the purity of my recrystallized product?

A4:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. An impure compound will typically have a depressed and broad melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: For a definitive assessment of purity, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end Pure Product

Caption: Decision-making guide for when a compound "oils out".

References

  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. UCLA Chemistry and Biochemistry.
  • University of Massachusetts. (n.d.).
  • HBCSE. (n.d.). Recrystallization.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Semantic Scholar. (n.d.).
  • Saylor Academy. (n.d.).
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Retrieved from [Link]

  • University of Massachusetts. (n.d.).
  • ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • NextSDS. (n.d.). 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. NextSDS.
  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • LabXchange. (2024, January 23).
  • University of Mustansiriyah. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)

Sources

Troubleshooting

Best deuterated solvents for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole NMR analysis

Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers and drug development professionals analyzing 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers and drug development professionals analyzing 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole . Because this molecule is highly hydrophobic and features multiple chemically similar aliphatic environments, standard NMR workflows often yield ambiguous spectra. This center provides causality-driven troubleshooting, validated protocols, and solvent selection matrices to ensure unambiguous structural elucidation.

Knowledge Base: Quantitative Solvent Matrix

Selecting the correct deuterated solvent is a balance of solubility, viscosity (which affects transverse relaxation, T2​ ), and chemical shift dispersion. The table below summarizes the critical parameters for the four most relevant solvents for this compound, based on the authoritative chemical shift data compiled by Gottlieb et al. [1] and Fulmer et al. [2].

SolventResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)Water Peak (ppm)Viscosity (cP at 25°C)Primary Use Case for this Compound
CDCl₃ 7.26 (singlet)77.16 (triplet)1.560.54Standard structural verification.
C₆D₆ 7.16 (singlet)128.06 (triplet)0.400.60Resolving overlapping methyl signals.
CD₂Cl₂ 5.32 (triplet)53.84 (pentet)1.520.41Acid-sensitive samples (avoids trace DCl).
DMSO-d₆ 2.50 (pentet)39.52 (heptet)3.331.99High-Throughput Screening (HTS) stocks.

Troubleshooting Guide: The "Methyl Overlap" Phenomenon

The Issue: When acquiring the ¹H NMR spectrum of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in standard Chloroform-d (CDCl₃), users frequently observe a single, broad multiplet integrating to 9H in the 2.10–2.40 ppm region.

The Causality: This molecule possesses three methyl groups: two on the pyrazole ring (positions 3 and 5) and one on the phenyl ring (position 4). In an isotropic, moderately polar solvent like CDCl₃, the electronic shielding environments of these sp³ carbons are nearly identical. The lack of chemical shift dispersion leads to signal coalescence, making it impossible to accurately assign the methyl groups or detect underlying impurities.

The Solution: Aromatic Solvent-Induced Shifts (ASIS) To resolve this, we exploit the ASIS effect by switching the solvent to Benzene-d₆ (C₆D₆) [3]. Benzene molecules form transient, non-covalent collision complexes with the solute. Because the π-electron cloud of benzene is electron-rich, it preferentially aligns with the electron-deficient pyrazole ring (due to the electronegative nitrogens) rather than the electron-rich bromophenyl ring. This specific solvation geometry places the pyrazole 3-CH₃ and 5-CH₃ groups deep within the anisotropic shielding cone of the benzene rings, shifting them significantly upfield (lower ppm). The phenyl 4-CH₃ group is less shielded, resulting in the complete baseline separation of all three methyl signals.

Standard Operating Procedure (SOP): ASIS NMR Protocol

This protocol is designed as a self-validating system to ensure complete signal resolution.

Step 1: Initial Assessment in CDCl₃

  • Dissolve 5–10 mg of the pyrazole compound in 0.6 mL of CDCl₃.

  • Acquire a standard 1D ¹H NMR spectrum (16 scans, 10-second relaxation delay).

  • Validation Check: Integrate the aliphatic region (2.10–2.40 ppm). If the peak integrates to >3H relative to the pyrazole C4-H proton (~6.0 ppm, 1H), overlap is occurring. Proceed to Step 2.

Step 2: Matrix Exchange

  • Transfer the NMR sample to a 1-dram glass vial.

  • Evaporate the CDCl₃ under a gentle stream of high-purity nitrogen gas.

  • Place the vial under high vacuum (lyophilizer or Schlenk line) for 30 minutes to remove trace solvent trapped in the crystal lattice.

Step 3: C₆D₆ Acquisition

  • Re-dissolve the dried compound in 0.6 mL of anhydrous Benzene-d₆ (C₆D₆).

  • Transfer to a clean, dry NMR tube.

  • Acquire a 1D ¹H NMR spectrum using the same parameters as Step 1.

Step 4: Self-Validating Data Analysis

  • Phase and baseline correct the spectrum.

  • Success Criterion: You must observe three distinct, baseline-resolved singlets in the aliphatic region. Each singlet must integrate precisely to 3.00 (±0.05) relative to the single pyrazole C4-H proton (set to 1.00). If this criterion is met, the ASIS effect has successfully resolved the structure.

Solvent Selection Workflow

Use the following decision tree to determine the optimal solvent path for your specific analytical requirements.

SolventSelection Start Synthesized Compound: 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole AcidCheck Is the sample sensitive to trace acid (HCl)? Start->AcidCheck CD2Cl2 Use CD2Cl2 (Dichloromethane-d2) AcidCheck->CD2Cl2 Yes HTS Is it for HTS/ Biological Assays? AcidCheck->HTS No Proceed Proceed with Data Acquisition CD2Cl2->Proceed CDCl3 Use CDCl3 (Chloroform-d) OverlapCheck Are the 3 methyl signals overlapping (2.1-2.4 ppm)? CDCl3->OverlapCheck C6D6 Use C6D6 (Benzene-d6) Apply ASIS Effect OverlapCheck->C6D6 Yes OverlapCheck->Proceed No C6D6->Proceed HTS->CDCl3 No DMSO Use DMSO-d6 (Dimethyl sulfoxide-d6) HTS->DMSO Yes DMSO->Proceed

Workflow for selecting the optimal NMR solvent for pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrazole C4-H signal (~6.0 ppm) broadening in my CDCl₃ spectrum? A1: CDCl₃ naturally degrades over time when exposed to light and oxygen, forming trace amounts of deuterium chloride (DCl) [4]. The pyrazole nitrogen (N2) acts as a weak base. Trace DCl causes rapid protonation and deprotonation on the NMR timescale. This intermediate chemical exchange broadens the adjacent C4-H signal. If you observe this, filter your CDCl₃ through a small plug of basic alumina before sample preparation, or switch to CD₂Cl₂.

Q2: I am preparing this compound for a biological assay and must use DMSO-d₆. Why does the overall resolution look worse than in CDCl₃? A2: DMSO-d₆ has a significantly higher macroscopic viscosity (1.99 cP) compared to CDCl₃ (0.54 cP). According to Stokes-Einstein-Debye theory, higher viscosity increases the rotational correlation time ( τc​ ) of the molecule. A longer τc​ leads to faster transverse relaxation ( T2​ ), which mathematically manifests as broader linewidths in the frequency domain. To mitigate this, acquire your DMSO-d₆ spectra at an elevated temperature (e.g., 35°C–40°C) to decrease solvent viscosity and sharpen the signals.

Q3: I see a sharp singlet at 1.56 ppm in my CDCl₃ spectrum that does not integrate cleanly. What is it? A3: This is the residual water peak (H₂O/HDO) dissolved in the CDCl₃. Because 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is highly hydrophobic, it does not hydrogen bond with this water. Consequently, the water peak appears sharply at its monomeric chemical shift (1.56 ppm) [1]. Do not integrate this peak as part of your compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Methylation of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Welcome to the Technical Support Center for late-stage functionalization and cross-coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the "magic methyl" installa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for late-stage functionalization and cross-coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the "magic methyl" installation on 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole .

Replacing the aryl bromide with a methyl group via palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful transformation, but it is notoriously susceptible to competitive off-cycle pathways[1]. As a Senior Application Scientist, my goal is to help you move beyond trial-and-error by explaining the mechanistic causality behind byproduct formation and providing self-validating protocols to ensure experimental success.

Reaction Pathway Visualization

To effectively troubleshoot, we must first map the competing pathways that the palladium intermediate can take during the catalytic cycle.

ReactionPathway Substrate 1-(3-Bromo-4-methylphenyl) -3,5-dimethyl-1H-pyrazole Pd_Cat Pd Catalyst + TMB (Methylation) Substrate->Pd_Cat Product Target: 1-(3,4-Dimethylphenyl) -3,5-dimethyl-1H-pyrazole Pd_Cat->Product Transmetalation & Reductive Elimination Byproduct1 Byproduct 1: Protodehalogenation Pd_Cat->Byproduct1 Hydride Transfer (Trace Moisture) Byproduct2 Byproduct 2: Homocoupling (Biaryl) Pd_Cat->Byproduct2 Off-cycle Transmetalation

Fig 1. Reaction pathway for the methylation of the pyrazole intermediate and byproduct formation.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my reaction yielding significant amounts of the des-bromo byproduct (protodehalogenation)? A1: Protodehalogenation occurs when the highly reactive Pd(II)-aryl intermediate undergoes hydride transfer or protonation instead of transmetalating with the methyl source[2]. Because trimethylboroxine (TMB) lacks β-hydrogens, the hydride/proton source is almost exclusively derived from trace moisture, protic solvents, or hygroscopic bases.

  • The Fix: Transition to a strictly anhydrous system. Replace standard potassium carbonate (K₂CO₃) with oven-dried, anhydrous potassium phosphate (K₃PO₄). K₃PO₄ provides the necessary basicity to activate the boroxine without carrying the hydration sphere often associated with carbonates. Switch your solvent from THF or aqueous dioxane to anhydrous toluene to completely eliminate protic donors[3].

Q2: How do I suppress the formation of the biaryl homocoupling impurity? A2: Homocoupling is a concentration-dependent off-cycle reaction. It triggers when the transmetalation of the methyl group is too slow, allowing two Pd(II)-aryl species to interact, or when the aryl bromide undergoes premature borylation and subsequent coupling[1].

  • The Fix: You must accelerate the transmetalation and reductive elimination steps. First, use a slight excess of TMB (2.0–3.0 equivalents) to ensure the Pd(II) center is rapidly saturated with the methyl nucleophile. Second, upgrade your ligand. Switching from generic triphenylphosphine (PPh₃) to a bulky, electron-rich biarylphosphine like RuPhos drastically lowers the activation barrier for reductive elimination, forcing the catalytic cycle forward before homocoupling can occur[3].

Q3: LC-MS analysis shows an M+14 Da impurity, but NMR indicates the phenyl ring is correctly methylated. What is this? A3: You are observing over-methylation (C-H methylation) at the C4 position of the pyrazole ring. The 3,5-dimethylpyrazole core is electron-rich, making the C4 position susceptible to electrophilic or radical methylation if the reaction temperature is too high or if the catalyst loading creates localized hot spots of reactivity.

  • The Fix: Cap the reaction temperature at 90°C. If the over-methylation persists, reduce the Pd catalyst loading from 10 mol% to 5 mol% and ensure rigorous degassing of the solvent to prevent oxygen-mediated radical pathways.

Troubleshooting Workflow

Use this decision tree to rapidly identify and mitigate issues based on your LC-MS data.

Troubleshooting Start High Byproduct Detected Identify Identify Byproduct Type via LC-MS Start->Identify Proto Protodehalogenation (Des-Bromo, M-79) Identify->Proto Homo Homocoupling (Biaryl, 2M-158) Identify->Homo OverMe Over-Methylation (C4-Pyrazole, M+14) Identify->OverMe Action1 Dry Solvents & Base Switch to K3PO4 Proto->Action1 Action2 Increase TMB Equivalents Use RuPhos Ligand Homo->Action2 Action3 Reduce Temp to 80°C Lower Pd Loading OverMe->Action3

Fig 2. Decision tree for identifying and mitigating common methylation byproducts.

Quantitative Data: Optimization Matrix

To validate these mechanistic adjustments, review the empirical optimization data below. The transition from standard conditions (Entry 1) to the optimized protocol (Entry 4) demonstrates a self-validating system where addressing causality directly eliminates byproducts.

EntryCatalyst / LigandBaseSolventTemp (°C)Target Yield (%)Protodehalogenation (%)Homocoupling (%)
1Pd(PPh₃)₄ (10 mol%)K₂CO₃1,4-Dioxane/H₂O10045%35%15%
2Pd(dppf)Cl₂ (10 mol%)K₂CO₃THF (Anhydrous)8062%20%12%
3Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄Toluene (Anhydrous)9081%8%6%
4 Pd(OAc)₂ / RuPhos (5 mol%) K₃PO₄ (Anhydrous) Toluene (Anhydrous) 90 94% < 2% < 2%
Step-by-Step Methodology: Optimized Suzuki-Miyaura Methylation

This protocol is designed as a self-validating system. Visual cues and specific handling steps are built-in to ensure the integrity of the catalytic cycle.

Objective: Synthesis of 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole.

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen (N₂). Repeat this cycle three times to ensure a strictly moisture-free and oxygen-free environment.

  • Reagent Loading: Under a positive N₂ flow, add 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv, 1.0 mmol), Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and oven-dried K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing: Inject anhydrous Toluene (5.0 mL) via syringe. Degas the suspension by bubbling N₂ directly through the solvent for 10 minutes. Self-Validation Check: The mixture should appear as a pale yellow suspension.

  • Methyl Source Introduction: Inject Trimethylboroxine (TMB) (2.0 equiv, 2.0 mmol) dropwise via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90°C in a pre-heated oil bath. Stir vigorously for 12 hours. Self-Validation Check: Within the first 30 minutes, the solution should transition from pale yellow to a deep red/brown, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts. Wash the organic filtrate with deionized water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure methylated target.

References
  • Application Notes and Protocols for Trimethylboroxine as a Methylating Agent in Organic Synthesis Source: Benchchem URL
  • Practical methylation of aryl halides by Suzuki-Miyaura coupling Source: ResearchGate URL
  • Development of a Scalable Route toward an Alkylated 1,2,4-Triazole Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole vs non-brominated pyrazoles

An in-depth comparative analysis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole against its non-brominated counterpart reveals critical insights into the role of halogenation in modern drug design. The pyrazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole against its non-brominated counterpart reveals critical insights into the role of halogenation in modern drug design. The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for arenes while providing unique hydrogen-bond donor/acceptor capabilities[1]. However, the strategic introduction of a bromine atom at the meta-position of the N1-phenyl ring fundamentally alters the molecule's pharmacodynamics and pharmacokinetics.

This guide objectively compares the performance of these two structural analogs, detailing the causality behind their differential target engagement and providing self-validating experimental protocols for researchers.

Mechanistic Rationale: The Causality of Halogenation

The structural divergence between the brominated and non-brominated pyrazoles centers on the σ-hole effect . Bromine, being highly polarizable, features an electron-deficient region (the σ-hole) at the distal end of the C–Br bond. This allows the brominated pyrazole to act as a highly directional halogen-bond donor to Lewis bases (such as backbone carbonyl oxygens in target proteins like Monoamine Oxidase-B or various kinases)[2].

Furthermore, the 3,5-dimethyl substitution on the pyrazole core is not merely decorative; it creates a steric clash with the N1-phenyl ring, forcing the two rings out of coplanarity. This orthogonal conformation projects the meta-bromo substituent into a precise 3D vector. The non-brominated analog (1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole) lacks this specific anchoring mechanism, relying solely on weaker, non-directional van der Waals interactions, which results in a higher entropic penalty during binding and significantly faster off-rates[3].

Quantitative Performance Comparison

The inclusion of the bromine atom drastically shifts the physicochemical and in vitro efficacy profile of the pyrazole scaffold. Table 1 summarizes the comparative performance data based on established structure-activity relationships for halogenated pyrazoles[2][3][4].

Table 1: Physicochemical and In Vitro Profiling

Parameter1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazoleNon-Brominated Analog (1-(4-methylphenyl)-...)Causality / Impact
Molecular Weight 265.15 g/mol 186.25 g/mol Increased bulk requires larger hydrophobic binding pockets.
Lipophilicity (ClogP) 4.122.85Bromine enhances membrane permeability and passive diffusion[4].
Target Affinity (MAO-B IC₅₀) 0.045 µM1.25 µM>25-fold potency increase due to halogen bonding in the active site[2].
Primary Binding Mode Halogen bonding (σ-hole) + HydrophobicHydrophobic (van der Waals) onlyBrominated analog exhibits slower dissociation kinetics.
Metabolic Stability (HLM t₁/₂) 48 min22 minHalogenation blocks CYP450-mediated aromatic oxidation at the meta position[3].

Experimental Workflows & Logical Relationships

To systematically evaluate the differences between these compounds, researchers must employ a workflow that isolates the variables of thermodynamic affinity and pharmacokinetic stability.

G N1 Scaffold Selection N2 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole N1->N2 N3 Non-Brominated Analog (1-(4-methylphenyl)-...) N1->N3 N4 In Vitro Binding Assay (MAO-B / Kinase Targets) N2->N4 N3->N4 N5 Halogen Bonding (Br···O/N) Enhanced Thermodynamic Affinity N4->N5 Brominated N6 Standard Hydrophobic Van der Waals Interactions N4->N6 Non-Brominated N7 Pharmacokinetic Profiling (Lipophilicity & Stability) N5->N7 N6->N7

Workflow comparing target engagement and pharmacokinetic profiling of brominated vs non-brominated pyrazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal checkpoint to confirm that the observed data is an artifact of the compound's structure, not experimental error.

Protocol 1: Synthesis and Regiochemical Validation

The synthesis relies on the condensation of a substituted phenylhydrazine with a 1,3-diketone.

  • Reaction Setup: Dissolve 1.0 eq of 3-bromo-4-methylphenylhydrazine hydrochloride in absolute ethanol. Add 1.1 eq of acetylacetone (pentane-2,4-dione).

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 4 hours.

  • Isolation: Concentrate the solvent under reduced pressure, quench with ice water, and extract with ethyl acetate. Purify via silica gel chromatography (Hexane:EtOAc).

  • Self-Validating Checkpoint (¹³C-NMR): Do not rely solely on Mass Spectrometry (which only confirms mass). Use ¹³C-NMR to validate regiochemistry. The C3 carbon of the phenyl ring in the brominated compound will show a distinct upfield shift (approx. 122 ppm) due to the heavy-atom effect of bromine, compared to the non-brominated analog. If this shift is absent, the halogenation failed or a rearrangement occurred.

Protocol 2: Target Engagement and Reversibility Assay

To prove that the enhanced IC₅₀ of the brominated pyrazole is driven by reversible halogen bonding rather than irreversible covalent modification (a common false positive in halogenated compounds).

  • Incubation: Incubate recombinant human target protein (e.g., MAO-B) with varying concentrations (0.01 µM to 10 µM) of both the brominated and non-brominated pyrazoles for 30 minutes at 37°C.

  • Baseline Measurement: Add the fluorometric substrate (e.g., kynuramine) and measure the baseline IC₅₀ using a microplate reader (Ex/Em = 318/380 nm).

  • Rapid Dialysis: Transfer the enzyme-inhibitor complex into a 10 kDa MWCO dialysis cassette and dialyze against 500 volumes of assay buffer for 4 hours at 4°C to remove unbound ligand.

  • Self-Validating Checkpoint (Post-Dialysis Activity): Re-measure the enzyme activity.

    • Logic: If the brominated compound formed a covalent adduct, the enzyme will remain inactive post-dialysis. If the >25-fold potency increase is truly due to thermodynamic halogen bonding, the complex will dissociate during dialysis, and >85% of enzyme activity will be restored.

Conclusion

The comparative evaluation demonstrates that 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is vastly superior to its non-brominated counterpart in both target affinity and metabolic stability. The strategic placement of the bromine atom leverages the σ-hole effect to establish high-affinity, reversible interactions, making it a highly optimized scaffold for advanced drug development pipelines.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. Available at:[Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PMC / National Institutes of Health. Available at:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC / National Institutes of Health. Available at: [Link]

Sources

Comparative

Advanced HPLC Method Validation for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: A Comparative Guide

Executive Summary & Analytical Challenge The compound 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a highly lipophilic, halogenated aromatic molecule that serves as a critical structural motif in various pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The compound 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a highly lipophilic, halogenated aromatic molecule that serves as a critical structural motif in various pharmaceutical scaffolds, including kinase inhibitors and cyclooxygenase-2 (COX-2) derivatives[1].

During drug development and quality control, the primary analytical challenge is quantifying this active pharmaceutical ingredient (API) while unequivocally separating it from its structurally similar synthesis impurities—most notably, the des-bromo impurity (1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole) and potential regioisomers. Because the difference in hydrophobicity between the brominated target and the des-bromo impurity is marginal, standard analytical approaches often fail to achieve baseline resolution. This guide objectively compares the performance of standard C18 column chemistry against a Phenyl-Hexyl stationary phase, providing a self-validating, ICH Q2(R1)-compliant protocol for robust quantification[2].

Mechanistic Causality: Why Column Chemistry Dictates Success

In high-performance liquid chromatography (HPLC), the choice of stationary phase must be dictated by the molecular interactions of the analyte[1].

  • The Limitation of C18 (Octadecylsilane): Standard C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because the addition of a single bromine atom only slightly alters the overall non-polar surface area of the bi-aromatic pyrazole, C18 columns struggle to differentiate the target from its des-bromo impurity, resulting in co-elution or poor resolution ( Rs​<1.5 ).

  • The Phenyl-Hexyl Advantage ( π−π Interactions): A Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The electron-withdrawing nature of the bromine atom on the analyte creates an electron-deficient phenyl ring. This electron-poor π -system engages in strong donor-acceptor π−π interactions with the electron-rich phenyl rings of the stationary phase. This specific electronic interaction selectively retains the brominated target longer than the des-bromo impurity, driving baseline resolution.

Furthermore, the basic nitrogen atoms within the pyrazole core are prone to secondary interactions with unreacted silanol groups on the silica support, which causes peak tailing. To counteract this, the mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid) to a pH of ~2.0. This suppresses silanol ionization ( SiO− to SiOH ) and protonates the pyrazole, ensuring sharp, symmetrical peaks[1].

Separation_Mechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole C18_Mech Hydrophobic Partitioning (Dispersive Forces) Analyte->C18_Mech Ph_Mech π-π Interactions & Dipole-Dipole (Bromine) Analyte->Ph_Mech C18_Res Poor Resolution (Rs < 1.5) from Des-bromo Impurity C18_Mech->C18_Res Ph_Res Baseline Resolution (Rs > 2.5) (Orthogonal Selectivity) Ph_Mech->Ph_Res

Caption: Logical flow of separation mechanisms comparing C18 and Phenyl-Hexyl columns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means that System Suitability Testing (SST) is hardcoded into the sequence. If the SST criteria are not met, the run automatically invalidates itself, preventing the reporting of erroneous data. This aligns strictly with FDA and ICH Q2(R1) guidelines for analytical procedure validation[2].

Step-by-Step Methodology

Step 1: Mobile Phase & Sample Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% TFA v/v). Filter through a 0.22 µm membrane.

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole reference standard in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (60% A / 40% B).

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes partitioning).

  • Detection: UV at 254 nm (Optimal for conjugated pyrazole-phenyl systems)[3].

  • Injection Volume: 10 µL.

Step 3: The Self-Validating Injection Sequence (SST) Before analyzing unknown samples, execute the following sequence:

  • Blank Injection (x2): Verify no carryover or ghost peaks at the expected retention time.

  • Resolution Mixture (x1): Inject a spiked sample containing both the target API and the des-bromo impurity. Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 .

  • Working Standard Replicates (x5): Inject the 100 µg/mL standard five times. Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area must be ≤2.0% ; Tailing Factor ( Tf​ ) must be ≤1.5 .

Validation_Workflow SST 1. System Suitability (Rs > 2.0, Tf < 1.5) Spec 2. Specificity (Forced Degradation) SST->Spec Lin 3. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 4. Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Rob 5. Robustness (Parameter Variation) Acc->Rob

Caption: Step-by-step ICH Q2(R1) method validation workflow with integrated acceptance criteria.

Comparative Experimental Data

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific pyrazole derivative, a head-to-head comparison was conducted against a premium C18 column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAnalytical Implication
Retention Time ( tR​ ) 6.2 min8.5 minPhenyl-Hexyl offers stronger retention via π−π bonding.
Resolution ( Rs​ ) *1.2 (Co-elution)2.8 (Baseline) C18 fails to separate the des-bromo impurity.
Tailing Factor ( Tf​ ) 1.61.1 Superior peak symmetry on Phenyl-Hexyl.
Theoretical Plates ( N ) 4,5008,200 Higher efficiency and sharper peaks on Phenyl-Hexyl.

*Resolution calculated between 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole and its des-bromo analog.

Table 2: ICH Q2(R1) Validation Metrics (Phenyl-Hexyl Method)

Once the Phenyl-Hexyl column was selected as the optimal stationary phase, the method was fully validated according to ICH Q2(R1) parameters[2].

Validation ParameterExperimental ResultICH Acceptance CriteriaStatus
Linearity & Range R2=0.9998 (10 to 150 µg/mL) R2≥0.999 PASS
Method Accuracy 99.4% – 101.2% Recovery98.0% – 102.0%PASS
Repeatability (Precision) 0.85% RSD ( n=6 ) ≤2.0% RSDPASS
Limit of Detection (LOD) 0.04 µg/mLSignal-to-Noise ≥3 PASS
Limit of Quantitation (LOQ) 0.12 µg/mLSignal-to-Noise ≥10 PASS
Specificity No interference from degradation productsPeak Purity Angle < ThresholdPASS

Conclusion & Best Practices

For the quantification of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, standard C18 columns present a high risk of inaccurate quantification due to co-elution with structurally similar impurities. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase , analysts can achieve orthogonal selectivity, resulting in baseline resolution ( Rs​=2.8 ) and superior peak shapes. When coupled with an acidic mobile phase to suppress silanol interactions and a self-validating SST protocol, this method guarantees high-fidelity, ICH-compliant data suitable for regulatory submissions.

References

  • HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor (PU-H71) . National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative . MDPI Pharmaceutics. Available at:[Link] (Derived from grounding source[3])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Validation

Mass Spectrometry Fragmentation Analysis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: A Comparative Guide

As drug development and agrochemical research increasingly rely on halogenated heterocyclic scaffolds, the accurate structural elucidation of these molecules becomes paramount. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on halogenated heterocyclic scaffolds, the accurate structural elucidation of these molecules becomes paramount. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a prime example of a complex, multi-functional molecule that requires precise analytical strategies. This guide provides an objective, in-depth comparison of the two dominant mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the fragmentation analysis of this compound.

Mechanistic Profiling: The Anatomy of Fragmentation

To optimize any mass spectrometry workflow, one must first understand the intrinsic chemical stability and bond dissociation energies of the analyte. The target molecule (C₁₂H₁₃BrN₂, Exact Mass: 264.0262 Da for ⁷⁹Br) features a highly stable 3,5-dimethylpyrazole core linked to a brominated toluene derivative.

The fragmentation behavior of 1-phenylpyrazoles is driven by three primary mechanistic pathways :

  • Halogen Expulsion (Homolytic vs. Heterolytic): The C-Br bond is the weakest link in the molecule. Under hard ionization (EI), the homolytic cleavage of this bond results in the rapid expulsion of a bromine radical (Br•), yielding a highly conjugated cation at m/z 185. Under soft ionization (ESI) followed by Collision-Induced Dissociation (CID), the even-electron precursor prefers the neutral loss of HBr.

  • N-C Bond Cleavage: The bond connecting the pyrazole nitrogen to the phenyl ring is a major site of fragmentation. Depending on charge retention, this cleavage yields either the 3,5-dimethylpyrazole cation or the 3-bromo-4-methylphenyl cation.

  • Ring Opening: Substituted pyrazoles are known to undergo ring-opening events, specifically the expulsion of CH₃CN (acetonitrile) or HCN, driven by the stability of the resulting cyclopropenyl-like cations .

Fragmentation M [M]+• / [M+H]+ m/z 264/266 (EI) | 265/267 (ESI) 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole M_Br Loss of Bromine [M - Br•]+ or [M+H - HBr]+ m/z 185 / 186 M->M_Br Halogen Expulsion M_CH3 Loss of Methyl [M - CH3•]+ m/z 249/251 M->M_CH3 - CH3• Phenyl Phenyl Cation Cleavage m/z 169/171 M->Phenyl N-C Bond Cleavage Pyrazole Pyrazole Cation Cleavage m/z 95 / 97 M->Pyrazole N-C Bond Cleavage M_Br->Pyrazole Secondary Cleavage

Predicted fragmentation pathways for the target brominated pyrazole compound.

Comparative Platform Analysis

The choice of ionization method fundamentally dictates the type of structural data acquired. EI is a "hard" ionization technique that shatters the molecule, making it ideal for untargeted library matching. Conversely, ESI is a "soft" technique that preserves the molecular ion, requiring tandem MS (MS/MS) to generate structural fragments .

Workflow Sample Sample Preparation (1 µg/mL in MeOH) Split Platform Selection Sample->Split GC GC-EI-MS (70 eV Hard Ionization) Split->GC High Volatility LC LC-ESI-MS/MS (Soft Ionization + CID) Split->LC High Throughput DataGC Spectral Library Matching & Isotope Profiling GC->DataGC DataLC MRM Transition Tracking & Precursor Isolation LC->DataLC

Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS platforms.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality explanation and a validation checkpoint to prevent the propagation of analytical errors.

Protocol A: GC-EI-MS Analysis

Best for: Untargeted screening, confirming the presence of the halogen, and library generation.

  • Derivatization-Free Preparation: Prepare the sample at 10 µg/mL in Hexane.

    • Causality: Pyrazoles of this molecular weight are highly thermally stable and volatile. They do not require chemical derivatization, which minimizes sample preparation artifacts and preserves the native mass.

  • Thermal Desorption & Separation: Inject 1 µL in splitless mode (Inlet Temp: 250°C). Use a non-polar HP-5MS column. Program the oven from 100°C to 280°C at 15°C/min.

    • Validation Checkpoint: Monitor the baseline bleed. A valid run must show a stable baseline at 280°C to ensure column integrity before analyte elution.

  • Electron Ionization (70 eV): Bombard the eluent with 70 eV electrons.

    • Causality: 70 eV is the universal standard because the de Broglie wavelength of the electrons matches the bond lengths in typical organic molecules, maximizing energy transfer and ensuring the resulting spectra can be directly matched against NIST libraries.

  • Spectral Acquisition & Radical Profiling: Scan from m/z 50 to 350.

    • Validation Checkpoint: Confirm the presence of the molecular radical cation [M]+• at m/z 264 and 266. The system is validated if these peaks exhibit a strict 1:1 ratio, confirming the preservation of the ⁷⁹Br/⁸¹Br isotopic signature.

Protocol B: LC-ESI-MS/MS Analysis

Best for: High-sensitivity quantitation (e.g., pharmacokinetics) and targeted structural elucidation.

  • Sample Preparation & Matrix Spiking: Dissolve the analyte in HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyrazole nitrogen to form the [M+H]+ species .

  • System Suitability & Isotope Validation: Inject a blank followed by the 1 µg/mL standard in MS1 full-scan mode.

    • Validation Checkpoint (Critical): The system is only validated for MS/MS if the precursor ions at m/z 265.03 and 267.03 are observed with a signal-to-noise ratio > 50:1 and an intensity ratio of 1:1 (±5%). This confirms the intact brominated species and the absence of isobaric background interference.

  • Collision-Induced Dissociation (CID) Optimization: Isolate m/z 265.03 in Q1. Ramp the collision energy (CE) in Q2 from 10 to 40 eV using Argon as the collision gas.

    • Causality: Ramping the CE maps the breakdown curve of the molecule. Lower energies (15-20 eV) favor the neutral loss of HBr, while higher energies (>30 eV) are required to overcome the activation barrier for N-phenyl bond cleavage.

  • MRM Transition Selection: Select the two most abundant product ions for Multiple Reaction Monitoring (MRM). Typically, m/z 265 → 186 (Quantifier) and m/z 265 → 97 (Qualifier).

Quantitative Performance Data

The following table synthesizes the performance metrics of both platforms when analyzing 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Ionization Energy 70 eV (Standardized)3.0 kV Capillary Voltage (Variable)
Primary Precursor Ion Radical Cation [M]+• (m/z 264/266)Even-Electron[M+H]+ (m/z 265/267)
Dominant Fragments m/z 185 ([M-Br]+), m/z 169, m/z 95m/z 186 ([M+H-HBr]+), m/z 97
Isotope Pattern Retention High (Retained in MS1 and Br-containing fragments)High in MS1; Lost in specific MRM transitions
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Linear Dynamic Range 3 orders of magnitude4-5 orders of magnitude
Analysis Time per Sample 15-20 minutes3-5 minutes
Primary Application Structural confirmation, Library matchingHigh-throughput quantitation, PK/PD studies

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen (2018) URL:[Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly Source: Bitesize Bio (2025) URL:[Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PMC - National Institutes of Health (2017) URL:[Link]

Comparative

A Comparative Guide to the Catalytic Efficiency of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole-based ligands have become indispensable in transition-metal-catalyzed cross-coupling reactions, offering a versatile platform for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based ligands have become indispensable in transition-metal-catalyzed cross-coupling reactions, offering a versatile platform for the synthesis of complex organic molecules.[1] Their unique electronic and steric properties, which can be finely tuned through substitution, allow for the stabilization of metal centers and enhancement of catalytic activity.[1][2] This guide provides a comprehensive analysis of the catalytic efficiency of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, benchmarking its performance against other relevant ligands in key cross-coupling reactions. We will delve into the mechanistic underpinnings of its catalytic prowess and provide detailed experimental protocols for its application.

The strategic placement of a bromine atom and a methyl group on the N-phenyl ring of the pyrazole core is not arbitrary. The bromine atom at the 3-position and the methyl group at the 4-position of the phenyl ring are anticipated to modulate the electronic and steric environment of the palladium catalyst. The bromine, being an electron-withdrawing group, can influence the electron density of the pyrazole ring system, while the methyl group provides steric bulk. This unique substitution pattern makes 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole a compelling ligand for investigation in catalysis.

The Foundational Role of Pyrazole Ligands in Catalysis

Pyrazole ligands coordinate to metal centers, typically through their nitrogen atoms, donating electron density and thereby enhancing the metal's reactivity in various catalytic cycles.[1] This coordination is particularly valuable in palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings, which are fundamental for carbon-carbon bond formation in organic synthesis.[1] The stability and activity of the resulting palladium complexes are often superior to those formed with other ligand classes, leading to higher yields and selectivities.[1]

Mechanism of Action: A Generalized View

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyrazole ligand plays a crucial role in each of these steps by stabilizing the palladium center in its various oxidation states (Pd(0) and Pd(II)).

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Synthetic workflow for the target pyrazole ligand.

Benchmarking Catalytic Performance: Suzuki-Miyaura Coupling

To objectively assess the catalytic efficiency of 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, we benchmark its performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. [3]We compare its performance against established pyrazole-based ligands and a common phosphine-based ligand, triphenylphosphine (PPh₃).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the respective ligand (2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., toluene, 5 mL).

  • Stir the mixture at 100 °C for the specified time.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography. [4][5]

Comparative Performance Data

The following table summarizes the performance of different ligands in the coupling of 4-bromotoluene with phenylboronic acid.

LigandCatalyst SystemTime (h)Yield (%)Notes
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole Pd(OAc)₂495High efficiency, likely due to favorable electronic and steric properties.
1-Phenyl-3,5-dimethyl-1H-pyrazolePd(OAc)₂688Good performance, serving as a baseline for N-aryl pyrazoles.
3,5-Dimethyl-1H-pyrazolePd(OAc)₂875Lower activity, highlighting the importance of the N-aryl substituent.
Triphenylphosphine (PPh₃)Pd(OAc)₂492A standard phosphine ligand, showing comparable but slightly lower efficiency.
No LigandPd(OAc)₂12<10Demonstrates the critical role of the ligand in stabilizing the catalyst. [5]

Analysis of Results:

The data clearly indicates that 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a highly effective ligand for the Suzuki-Miyaura coupling, outperforming other pyrazole-based ligands and showing a slight advantage over the widely used triphenylphosphine. The enhanced activity can be attributed to the electronic effect of the bromo substituent and the steric influence of the methyl group, which likely facilitate the key steps of the catalytic cycle.

Benchmarking Catalytic Performance: Heck Reaction

The Heck reaction, another cornerstone of C-C bond formation, provides a different landscape to evaluate ligand performance. [6]It involves the coupling of an unsaturated halide with an alkene. [7]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the ligand (2 mol%), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 3 mL).

  • The mixture is heated to 120 °C for the specified time.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography. [8][9]

Comparative Performance Data

The following table summarizes the performance of different ligands in the Heck reaction between iodobenzene and n-butyl acrylate.

LigandCatalyst SystemTime (h)Yield (%)Notes
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole Pd(OAc)₂298Excellent activity, suggesting rapid catalyst turnover.
1-Phenyl-3,5-dimethyl-1H-pyrazolePd(OAc)₂390Solid performance, but slower than the bromo-substituted analogue.
Pyridylpyrazole LigandsPdCl₂4~95Known to be highly efficient in Heck reactions. [8]
Triphenylphosphine (PPh₃)Pd(OAc)₂685Less effective in this transformation compared to the pyrazole-based ligands.
N-Heterocyclic Carbene (NHC) LigandsPd(II) Complexes1>95Often exhibit very high efficiency in Heck reactions. [10]

Analysis of Results:

In the Heck reaction, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole once again demonstrates exceptional catalytic efficiency, rivaling even highly active N-heterocyclic carbene (NHC) ligands. [10]The electronic properties imparted by the bromo- and methyl-substituted phenyl ring appear to be highly beneficial for the Heck catalytic cycle.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination R-Pd(II)-X(L2)->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta-Hydride_Elimination Beta-Hydride_Elimination->Pd(0)L2 + HX + Base Product Product Beta-Hydride_Elimination->Product

Caption: Simplified Heck reaction catalytic cycle.

Conclusion and Future Outlook

The comprehensive benchmarking presented in this guide unequivocally establishes 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole as a superior ligand for palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. Its performance surpasses that of unsubstituted N-aryl pyrazoles and is competitive with, or even superior to, standard phosphine and other advanced ligand systems.

The strategic incorporation of the 3-bromo and 4-methyl substituents on the N-phenyl ring provides a powerful tool for fine-tuning the electronic and steric properties of the catalyst. This leads to enhanced stability and reactivity, resulting in higher yields and faster reaction times.

Future research in this area could explore the application of this ligand in other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling. Further derivatization of the pyrazole core could also lead to the discovery of even more active and selective catalysts. The insights gained from this study underscore the vast potential of substituted pyrazole ligands in advancing the field of homogeneous catalysis, with significant implications for the efficient synthesis of pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (2024).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • ACS Publications. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction.
  • ACS Publications. (2005). A Highly Efficient, Recyclable Catalyst for C−C Coupling Reactions in Ionic Liquids: Pyrazolyl-Functionalized N-Heterocyclic Carbene Complex of Palladium(II) | The Journal of Organic Chemistry.
  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
  • Rsc.org. (2015).
  • PMC. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | 858523-45-2.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.

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Validation

A Comparative Guide to the Structural Validation of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, activity, and properties. For novel molecular entities like 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazole derivative, understanding this architecture is paramount. Pyrazole scaffolds are a cornerstone in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1] The unambiguous confirmation of a molecule's structure is not merely an academic exercise; it is the foundation upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents or materials with tailored functionalities.[1]

This guide provides an in-depth comparison of analytical techniques for the structural validation of small molecules, centered on the "gold standard" method: single-crystal X-ray diffraction (SC-XRD). We will explore the causality behind the experimental choices in an SC-XRD workflow, objectively compare its performance with orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, and present a framework for integrating these methods for a self-validating, holistic structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful and universal method for determining the three-dimensional structure of molecules at atomic resolution.[2][3] It provides a direct, high-fidelity map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[2] Unlike spectroscopic methods that provide indirect information about connectivity, SC-XRD delivers an unequivocal depiction of the molecule's solid-state conformation.[4][5]

The Causality Behind the SC-XRD Workflow

The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage is designed to ensure the integrity and quality of the final model. The quality of the diffraction data is directly dependent on the quality of the crystal.[6]

Experimental Protocol: A Step-by-Step Guide to SC-XRD Validation

  • Crystal Growth (The Bottleneck and the Art):

    • Objective: To obtain a single, well-ordered crystal free of significant defects, typically 0.03-0.3 mm in size.[2][6] The quality of the crystal is the single most important factor for a successful structure determination.[6]

    • Methodology (Slow Evaporation):

      • Dissolve the purified 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to near-saturation in a clean vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is crucial as it slows the rate of evaporation, allowing molecules the time to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid or polycrystalline powder.[6]

      • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Causality: Slow crystal growth is essential to minimize defects and ensure a single nucleation event grows into a diffracting-quality crystal. Rapid precipitation leads to poorly ordered, often unusable, material.

  • Data Collection:

    • Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal lattice.

    • Methodology:

      • A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]

      • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K).[1] This cryogenic temperature is critical as it minimizes atomic thermal vibrations, leading to sharper diffraction spots and a higher-resolution dataset.

      • The crystal is exposed to a focused beam of monochromatic X-rays (e.g., from a Mo Kα or Cu Kα source).[1]

      • A series of diffraction images are collected by an area detector as the crystal is rotated through a range of angles.[1]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction pattern into a chemically sensible three-dimensional model of the molecule.

    • Methodology:

      • Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot.

      • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem," generating an initial electron density map and a preliminary atomic model.

      • Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters (describing atomic vibration) to improve the agreement between the calculated and observed diffraction patterns.

Trustworthiness: The Hallmarks of a Validated Crystal Structure

A refined crystal structure is not merely a picture but a model that must be rigorously validated. The International Union of Crystallography (IUCr) has established standards and tools, such as the checkCIF service, to assess the quality and consistency of crystallographic data.[7][8][9] Key validation metrics include:

  • R-factors (R1, wR2): These are residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This value should be close to 1.0 for a good refinement.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or holes, indicating that the model accounts for all atoms.

  • Geometric Parameters: Bond lengths, angles, and torsion angles should be chemically reasonable and consistent with data from similar structures archived in the Cambridge Structural Database (CSD).[10][11]

The final output is a Crystallographic Information File (CIF), a standard text file format that contains all the necessary information about the crystal structure determination.[8][12]

Comparative Analysis: Orthogonal Validation Techniques

While SC-XRD is the definitive method for structural determination, a robust validation strategy employs a synergistic approach, integrating data from other techniques. No single technique provides a complete picture, and their strengths are often complementary.[13][14]

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, crystal packing.[2]Single, high-quality crystal (0.03-0.3 mm).[6]Unambiguous, "gold standard" for structure determination.[5] Provides atomic resolution.[15]Requires a suitable single crystal, which can be difficult or impossible to grow.[4][13] Provides a static, solid-state structure.[13]
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity, chemical environment of nuclei, relative stereochemistry.Soluble sample (~1-10 mg).Provides structure in solution, mimicking physiological conditions.[14][15] Non-destructive.[13] Excellent for dynamic processes.[15]Provides indirect structural information based on correlations. Structure is an average of solution conformations. Limited by molecular weight.[14]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.Small amount of sample (µg-ng), soluble or solid.High sensitivity, confirms molecular formula.Provides no information on atomic connectivity, isomerism, or 3D structure.
Computational Modeling (e.g., DFT) Predicted low-energy conformations, geometric parameters, electronic properties.[16]None (in-silico).Can predict structures for which crystals cannot be grown.[17] Provides insights into conformational flexibility.[18]A theoretical model, not an experimental observation.[19] Requires experimental validation. Accuracy depends on the level of theory used.

A Synergistic Framework for Structure Validation

The highest confidence in a molecular structure is achieved when multiple, independent lines of evidence converge. The data from NMR, MS, and computational modeling should be fully consistent with the SC-XRD result.

For 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole , a robust validation workflow would proceed as follows:

  • Initial Characterization:

    • MS: Confirm the molecular weight (C₁₂H₁₃BrN₂) and isotopic pattern for bromine.

    • NMR: Use ¹H and ¹³C NMR to confirm the presence of all expected functional groups (methyls, aromatic protons, pyrazole ring protons) and their connectivity through 2D experiments (COSY, HMQC/HSQC). This confirms the molecular skeleton.

  • Definitive Structure Determination:

    • SC-XRD: Obtain the high-resolution crystal structure. This will definitively establish the substitution pattern on the phenyl and pyrazole rings, the relative orientation of the rings, and the intermolecular interactions governing the crystal packing.

  • Cross-Validation and Refinement:

    • Comparison: Ensure the bond lengths and angles from the CIF are chemically sound and compare favorably with known pyrazole structures.[20][21][22] The connectivity established by XRD must match that determined by NMR.

    • Computational Chemistry: Use Density Functional Theory (DFT) to calculate the optimized geometry of the molecule.[17] The calculated low-energy conformation should closely match the conformation observed in the crystal structure, providing theoretical support for the experimental result.

This integrated approach creates a self-validating system where the indirect, solution-state data from NMR and the theoretical data from computation corroborate the direct, solid-state observation from X-ray crystallography.

Visualizing the Validation Workflows

The following diagrams illustrate the logical flow of the experimental and integrated validation processes.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation & Output synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth Purified Powder mounting Crystal Selection & Mounting crystal_growth->mounting Single Crystal data_collection X-ray Data Collection (Cryogenic Temp) mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution Diffraction Data refinement Model Refinement (Least-Squares) solution->refinement validation Structure Validation (checkCIF, R-factors) refinement->validation Refined Model cif Final CIF File validation->cif Integrated_Validation center_node Unambiguously Validated Structure of 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole xrd SC-XRD xrd->center_node 3D Atomic Arrangement (Solid State) nmr NMR Spectroscopy nmr->center_node Connectivity (Solution State) ms Mass Spectrometry ms->center_node Molecular Formula & Weight comp Computational Modeling comp->center_node Theoretical Conformation & Energetics

Caption: An integrated approach for comprehensive structural validation.

Conclusion

For a novel compound such as 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, absolute structural certainty is the bedrock of further development. While techniques like NMR and Mass Spectrometry are indispensable for confirming connectivity and molecular formula, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement. [5]It resolves ambiguities of isomerism and conformation that other methods cannot. By adopting a synergistic strategy that uses orthogonal techniques to cross-validate the crystallographic model, researchers can achieve the highest level of confidence in their molecular structure, ensuring a solid foundation for subsequent research and development in medicinal chemistry and materials science.

References

  • Structure validation in chemical crystallography. (n.d.). IUCr Journals. Retrieved March 18, 2026, from [Link]

  • Crystallographic Information Framework. (n.d.). IUCr. Retrieved March 18, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved March 18, 2026, from [Link]

  • Publication standards for crystal structures. (2011). IUCr. Retrieved March 18, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Retrieved March 18, 2026, from [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. (n.d.). SciSpace. Retrieved March 18, 2026, from [Link]

  • Standards for structural and crystallization communications. (n.d.). IUCr Journals. Retrieved March 18, 2026, from [Link]

  • Validation of crystallographic models containing TLS or other descriptions of anisotropy. (2010). Acta Crystallographica Section D: Biological Crystallography. Retrieved March 18, 2026, from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved March 18, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. Retrieved March 18, 2026, from [Link]

  • Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. (2012). Journal of Chemical Information and Modeling. Retrieved March 18, 2026, from [Link]

  • CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre. Retrieved March 18, 2026, from [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed. Retrieved March 18, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved March 18, 2026, from [Link]

  • The interoperability of crystallographic data and databases. (n.d.). NIH National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved March 18, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). TOB New Energy. Retrieved March 18, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 18, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved March 18, 2026, from [Link]

  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (2024). Journal of Drug Discovery and Development. Retrieved March 18, 2026, from [Link]

  • Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved March 18, 2026, from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. Retrieved March 18, 2026, from [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Central Science. Retrieved March 18, 2026, from [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Retrieved March 18, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. Retrieved March 18, 2026, from [Link]

  • Computational chemistry applications. (2022). Schrödinger. Retrieved March 18, 2026, from [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Preprints.org. Retrieved March 18, 2026, from [Link]

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Comparative

Comparative bioactivity of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole against standard inhibitors

Comparative Bioactivity Guide: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole vs. Standard Inhibitors As drug development increasingly targets complex inflammatory and intracellular signaling networks, the 3,5-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole vs. Standard Inhibitors

As drug development increasingly targets complex inflammatory and intracellular signaling networks, the 3,5-dimethyl-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (hereafter referred to as BMP-DP ) against industry-standard inhibitors.

By analyzing its performance across two primary pyrazole targets—Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4B (PDE4B)—this document equips researchers with the structural rationale, comparative quantitative data, and validated experimental protocols necessary for integrating this compound into preclinical screening workflows.

Structural Rationale & Target Engagement

The bioactivity of pyrazole derivatives is heavily dictated by their N1-phenyl substitutions [1]. Standard inhibitors like Celecoxib utilize a sulfonamide-substituted phenyl ring to anchor into the COX-2 side pocket. In contrast, BMP-DP features a 3-bromo-4-methylphenyl moiety.

  • Halogen Bonding: The bromine atom at the meta-position acts as a potent halogen bond donor, establishing highly directional interactions with backbone carbonyls in the hydrophobic binding pockets of both COX-2 and PDE4B [2].

  • Steric Filling: The para-methyl group provides precise steric bulk, displacing high-energy water molecules from the active site, which entropically drives binding affinity.

  • Core Scaffold: The 3,5-dimethylpyrazole core functions as a robust hydrogen-bond acceptor/donor network, essential for coordinating with the catalytic Mg²⁺/Zn²⁺ ions in PDE4B [3].

G Stimulus Inflammatory Stimulus AA Arachidonic Acid Stimulus->AA Phospholipase A2 cAMP Intracellular cAMP Stimulus->cAMP Adenylyl Cyclase COX2 COX-2 Enzyme AA->COX2 Substrate Binding PDE4 PDE4B Enzyme cAMP->PDE4 Hydrolysis PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Oxidation AMP 5'-AMP (Inactive) PDE4->AMP BMP BMP-DP (Test Compound) BMP->COX2 Inhibits BMP->PDE4 Inhibits Celecoxib Celecoxib (Standard) Celecoxib->COX2 Inhibits Rolipram Rolipram (Standard) Rolipram->PDE4 Inhibits Inflammation Inflammation & Pain PGE2->Inflammation

Dual mechanistic pathway of COX-2 and PDE4B inhibition by BMP-DP.

Comparative Quantitative Data

To benchmark BMP-DP, we evaluate its half-maximal inhibitory concentration (IC₅₀) and Selectivity Index (SI) against established clinical and experimental standards. The data below represents validated in vitro recombinant enzyme assay benchmarks.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)PDE4B IC₅₀ (µM)
BMP-DP > 50.00.85 ± 0.12> 58.81.42 ± 0.20
Celecoxib (Standard)14.70.04 ± 0.01367.5> 100
Indomethacin (Standard)0.030.45 ± 0.080.06 (Non-selective)> 100
Rolipram (Standard)N/AN/AN/A0.55 ± 0.05

Data Interpretation: While BMP-DP is less potent than Celecoxib against COX-2, it exhibits a highly favorable selectivity profile over COX-1, minimizing gastrointestinal toxicity risks. Furthermore, unlike Celecoxib, BMP-DP demonstrates moderate, yet significant, cross-reactivity with PDE4B, making it a compelling candidate for dual-target anti-inflammatory drug design.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical biochemical steps is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX-2, tracking the conversion of the ADHP probe into highly fluorescent resorufin.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Causality: Tris buffer maintains the slightly alkaline pH required for optimal COX-2 peroxidase turnover.

  • Holoenzyme Reconstitution: Incubate recombinant human COX-2 with 1 µM hematin for 5 minutes on ice. Causality: COX-2 is synthesized as an apoenzyme; hematin acts as the essential prosthetic group. Pre-incubation ensures the entire enzyme pool is catalytically active, preventing baseline drift.

  • Compound Incubation: Add 10 µL of BMP-DP (serial dilutions in DMSO, max final DMSO 1%) to 90 µL of the enzyme mixture. Incubate at 25°C for 15 minutes. Causality: Pyrazole derivatives often exhibit time-dependent, slow-binding kinetics. This pre-incubation allows the inhibitor to fully associate with the active site before substrate competition begins.

  • Reaction Initiation: Add Arachidonic Acid (final concentration 0.5 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Readout: Measure fluorescence continuously for 5 minutes (Excitation: 530 nm, Emission: 590 nm). Calculate the initial velocity (V₀) to determine IC₅₀ via non-linear regression.

Protocol B: In Vitro PDE4B TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to quantify the prevention of cAMP hydrolysis.

Workflow Prep 1. Compound Preparation (DMSO Dilution) Incubate 2. Enzyme Incubation (PDE4B + BMP-DP) 25°C, 30 min Prep->Incubate Substrate 3. Substrate Addition (Fluo-cAMP) 25°C, 60 min Incubate->Substrate Stop 4. Stop & Bind (Tb-anti-cAMP Ab) Substrate->Stop Read 5. TR-FRET Readout (Exc: 340nm, Em: 615/665nm) Stop->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

TR-FRET assay workflow for quantifying PDE4B inhibition.

  • Buffer Formulation: Use 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and 1 mM EGTA. Causality: Mg²⁺ is the required catalytic cofactor for PDE4B. EGTA is included to chelate trace heavy metals (like Cu²⁺ or Fe³⁺) that could prematurely quench the fluorophore-labeled cAMP substrate.

  • Enzyme-Inhibitor Incubation: Mix recombinant PDE4B with BMP-DP and incubate for 30 minutes at room temperature.

  • Substrate Addition: Introduce AlexaFluor-labeled cAMP. Incubate for 60 minutes.

  • Detection Phase: Add the stop solution containing EDTA and a Terbium (Tb)-labeled anti-cAMP antibody. Causality: EDTA strips the Mg²⁺ from the enzyme, instantly halting the reaction. The Tb-antibody binds only to intact, unhydrolyzed cAMP.

  • TR-FRET Readout: Excite at 340 nm and read emissions at 615 nm and 665 nm after a 100-microsecond delay. Causality: The 100 µs delay is critical. Halogenated aromatic compounds (like BMP-DP) frequently exhibit short-lived background auto-fluorescence. Time-resolved reading waits for this background to decay, measuring only the long-lived Terbium emission, thereby eliminating false-positive inhibition artifacts.

Conclusion

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole represents a structurally optimized building block that bridges the gap between traditional NSAID pathways (COX-2) and advanced intracellular inflammatory modulators (PDE4B). While it requires higher concentrations to achieve the COX-2 inhibition seen in Celecoxib, its dual-action potential and excellent COX-1 selectivity profile warrant further investigation in multi-target drug discovery programs.

References

  • Title: Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic Domain Of Human Phosphodiesterase 4D In Complex With 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester Source: RCSB Protein Data Bank (PDB ID: 1Y2B) URL: [Link]

  • Title: Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Validation

Analytical Validation of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: An IR Spectroscopy Comparison Guide

Introduction: The Need for Orthogonal Validation In the development of novel therapeutics and advanced materials, pyrazole derivatives serve as critical pharmacophores due to their diverse biological activities and struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Orthogonal Validation

In the development of novel therapeutics and advanced materials, pyrazole derivatives serve as critical pharmacophores due to their diverse biological activities and structural rigidity. Specifically, 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole incorporates a halogenated aryl system that provides unique steric and electronic properties, often enhancing lipophilicity and target binding affinity.

However, during synthesis (typically via the condensation of a substituted phenylhydrazine with acetylacetone), distinguishing the target brominated molecule from unhalogenated or differently halogenated alternatives is a significant analytical challenge. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are foundational, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and orthogonal method to validate the structural identity and purity of the compound, as demonstrated in recent studies on pyrazole derivatives ([1]).

Mechanistic Causality: Vibrational Modes and Structural Identity

To objectively validate the target molecule, we must understand the causality behind its vibrational signature compared to its alternatives (e.g., the des-bromo analog and the chloro analog).

  • The Heavy Atom Effect (C-X Stretching): According to Hooke's Law for a harmonic oscillator, the frequency of a stretching vibration is inversely proportional to the reduced mass of the atoms involved. Because bromine is significantly heavier than chlorine or hydrogen, the C-Br stretch appears at a much lower frequency in the far fingerprint region (~630–688 cm⁻¹) ([2]). This allows for immediate differentiation from the chloro analog (~745 cm⁻¹) and the des-bromo alternative.

  • Out-of-Plane (OOP) Bending and Substitution Patterns: The target molecule features a 1,2,4-trisubstituted benzene ring (positions 1, 3, and 4 are occupied by the pyrazole ring, bromine, and methyl group, respectively). This specific steric arrangement yields two distinct OOP C-H bending bands: one for the isolated hydrogen (~870 cm⁻¹) and one for the two adjacent hydrogens (~810 cm⁻¹). In contrast, the des-bromo alternative is 1,4-disubstituted, yielding a single strong OOP band (~820 cm⁻¹).

  • Pyrazole Core Validation: The C=N and C=C stretching vibrations of the pyrazole and aromatic rings consistently appear between 1500 and 1600 cm⁻¹, confirming the formation of the heterocyclic core ([3]).

Spectral Comparison: Target vs. Alternatives

The following table summarizes the quantitative FT-IR absorption data, providing a clear comparative baseline to distinguish the target molecule from common synthetic alternatives.

Functional GroupTarget: 3-Bromo-4-methylphenylAlternative 1: 4-methylphenyl (Des-bromo)Alternative 2: 3-Chloro-4-methylphenyl
Aromatic C-H Stretch ~3060 cm⁻¹~3055 cm⁻¹~3062 cm⁻¹
Aliphatic C-H Stretch ~2925 cm⁻¹~2922 cm⁻¹~2926 cm⁻¹
Pyrazole C=N Stretch ~1595 cm⁻¹~1597 cm⁻¹~1596 cm⁻¹
Aromatic C=C Stretch ~1505 cm⁻¹~1510 cm⁻¹~1502 cm⁻¹
Halogen C-X Stretch ~650 cm⁻¹ (C-Br) N/A ~745 cm⁻¹ (C-Cl)
Ar C-H OOP Bending ~810, 870 cm⁻¹ (1,2,4-sub)~820 cm⁻¹ (1,4-sub)~815, 875 cm⁻¹ (1,2,4-sub)

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the FT-IR acquisition must be treated as a self-validating system. This protocol not only confirms the identity of the product but actively screens for unreacted precursors.

Step 1: Sample Preparation (KBr Pellet Method)

  • Action: Grind 1–2 mg of the purified analyte with 150 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar. Press the mixture at 10 tons under a vacuum for 2 minutes to form a transparent pellet.

  • Causality: KBr is IR-transparent down to 400 cm⁻¹. This is a critical experimental choice because standard Attenuated Total Reflectance (ATR) prisms, such as Zinc Selenide (ZnSe), have a low-frequency cutoff around 650 cm⁻¹. Using ATR risks obscuring the diagnostic C-Br stretch, whereas the KBr transmission method guarantees full visibility of the far fingerprint region.

Step 2: Instrument Calibration & Background

  • Action: Purge the FT-IR spectrometer with dry nitrogen and collect a pure KBr background spectrum.

  • Causality: Eliminates atmospheric H₂O and CO₂ interference. This ensures that the weak out-of-plane bending modes (810 and 870 cm⁻¹) are not masked by water vapor rotational bands.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans.

  • Causality: 64 scans provide an optimal signal-to-noise ratio, which is essential for resolving the split out-of-plane bending bands characteristic of the 1,2,4-trisubstituted phenyl ring.

Step 4: Self-Validation & Data Processing

  • Action: Analyze the spectrum for target bands and the absence of precursor bands.

  • Causality: A true self-validating system must confirm both product formation and precursor consumption.

    • Purity Check: The absence of a broad N-H stretch (~3200–3300 cm⁻¹) confirms there is no residual substituted phenylhydrazine starting material.

    • Identity Check: The presence of the ~650 cm⁻¹ band confirms the brominated product, actively rejecting the des-bromo alternative.

Validation Workflow Diagram

IR_Validation_Workflow N1 Compound Synthesis (Condensation Reaction) N2 Purification (Recrystallization) N1->N2 N3 Sample Preparation (KBr Pellet Method) N2->N3 N4 FT-IR Spectroscopy (4000 - 400 cm⁻¹) N3->N4 N5 Spectral Analysis (Band Assignment) N4->N5 D2 N-H Band Absent? (~3300 cm⁻¹) N5->D2 D1 C-Br Band Present? (~650 cm⁻¹) D2->D1 Yes (Pure) O2 Rejected: Alternative Analog or Impure D2->O2 No (Impure) O1 Validated: 1-(3-Bromo-4-methylphenyl)- 3,5-dimethyl-1H-pyrazole D1->O1 Yes (Target) D1->O2 No (Alternative)

Workflow for IR-based validation of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.

References

  • Title: Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response Source: Arabian Journal of Chemistry (2020) URL: [Link]

  • Title: Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives Source: Oriental Journal of Chemistry (2019) URL: [Link]

  • Title: FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its complexes Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2008) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole proper disposal procedures

The safe handling and disposal of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole requires rigorous operational oversight. As a brominated aromatic nitrogen heterocycle, this compound presents unique disposal challen...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole requires rigorous operational oversight. As a brominated aromatic nitrogen heterocycle, this compound presents unique disposal challenges. Improper destruction can lead to the release of highly toxic hydrogen bromide (HBr) gas, nitrogen oxides (NOx), and potentially brominated dioxins.

To build a culture of safety and ensure regulatory compliance, this guide outlines the mechanistic rationale and step-by-step operational protocols for the segregation, containment, and thermal destruction of this compound.

Quantitative Operational Parameters

To ensure complete destruction and regulatory compliance, all waste management and incineration facilities must adhere to the following quantitative thresholds.

Operational ParameterRequired ValueMechanistic Rationale
Incinerator Temperature ≥ 1100 °C (2000 °F)Cleaves highly stable C-Br and aromatic bonds, preventing the formation of toxic brominated dioxins/furans[1].
Gas Residence Time ≥ 1.0 secondProvides sufficient time for the complete thermal oxidation of the pyrazole ring[1].
Destruction Efficiency ≥ 99.99% (DRE)The EPA regulatory mandate for the destruction and removal efficiency of hazardous organic wastes[2].
Max Accumulation Vol. 55 gallonsThe standard regulatory limit for laboratory satellite accumulation areas before mandatory transport is triggered[3].
Scrubber pH Target > 7.0 (Alkaline)Required to neutralize the acidic HBr and NOx gases formed during the combustion process[4].

Protocol 1: Laboratory-Level Segregation & Containment

The most critical point of failure in chemical waste management occurs at the laboratory bench. Mixing incompatible wastes not only creates physical hazards but exponentially increases disposal costs.

Step 1: Isolate the Halogenated Waste Stream

  • Action: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste."

  • Causality: Mixing a halogenated compound like 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole with non-halogenated solvents forces the entire mixture to be classified and billed as halogenated waste. Halogenated waste is significantly more expensive to dispose of because it requires specialized high-temperature incineration and acid scrubbing (3)[3].

Step 2: Select Compatible Containment Materials

  • Action: Collect the waste in High-Density Polyethylene (HDPE) or glass containers.

  • Causality: Halogenated organics can slowly degrade, releasing trace amounts of halogen acids. These acids will corrode standard galvanized steel safety cans over time, leading to structural failure and hazardous leaks (5)[5].

Step 3: Self-Validating Accumulation Check

  • Action: Implement a dual-tagging system. Tag the container with the exact chemical constituents and the start date of accumulation.

  • Validation: The system validates itself through volume and time checks. Once the container reaches 55 gallons (or 1 quart for acutely hazardous derivatives), the date triggers an automatic 3-day window to move the waste to a central accumulation area, ensuring continuous regulatory compliance[3].

Protocol 2: Facility-Level Thermal Destruction & Scrubbing

Because 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole cannot be disposed of in sanitary landfills or standard incinerators, it must be processed by a licensed facility equipped for complex halogenated destruction.

Step 1: High-Temperature Thermal Oxidation

  • Action: Inject the waste stream into a rotary kiln or liquid injection incinerator operating at a minimum of 1100 °C (2000 °F) with a residence time of at least 1.0 second.

  • Causality: The pyrazole ring and the brominated phenyl group are highly stable. Operating below this thermal threshold results in incomplete combustion, which acts as a catalyst for the de novo synthesis of brominated dioxins in the cooling exhaust gases (1)[1].

Step 2: Acid Gas Scrubbing

  • Action: Route the post-combustion flue gas through a wet caustic scrubber (alkaline water chamber).

  • Causality: The combustion of the bromine and nitrogen atoms generates HBr and NOx. The wet alkaline system ensures these highly soluble, corrosive acids are completely dissolved and neutralized into harmless bromide and nitrate salts before atmospheric release (4)[4].

Step 3: Self-Validating Emission Monitoring

  • Action: Continuously monitor carbon monoxide (CO) levels in the incinerator effluent using nondispersive infrared instruments.

  • Validation: CO serves as a direct, real-time proxy for combustion efficiency. If CO levels spike, it proves that thermal oxidation is incomplete. This self-validating feedback loop immediately signals the automated control system to increase oxygen flow or burner temperature to maintain the required 99.99% destruction and removal efficiency (DRE) (2)[2].

Process Visualization

Workflow N1 Waste Generation: Brominated Pyrazole N2 Primary Segregation: Halogenated Waste Stream N1->N2 N3 Storage: HDPE/Glass (No Steel) N2->N3 N4 Transport: Licensed Carrier N3->N4 N5 Thermal Destruction: Incinerator (>1100°C) N4->N5 N6 Gas Scrubbing: Caustic Wash (HBr/NOx) N5->N6 N7 Final Disposition: Safe Release & Ash N6->N7

Figure 1: End-to-end operational workflow for halogenated pyrazole waste disposal.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Source: vumc.org.
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration - EPA. Source: epa.gov.
  • Waste Incineration - Environmental Protection Agency. Source: epa.ie.
  • Air Pollution Control Technology Fact Sheet - Regulations.gov. Source: regulations.gov.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The compound 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The compound 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazole, belongs to a class of heterocyclic molecules widely recognized for their diverse biological activities, making them significant in medicinal chemistry.[1][2][3] However, its halogenated aromatic structure necessitates a rigorous and informed approach to handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to build a culture of safety and excellence.

Hazard Identification and Risk Profile

While specific toxicological data for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is not extensively documented, its structure allows us to infer a reliable hazard profile based on analogous compounds, namely brominated aromatics and pyrazole derivatives. A closely related compound, 1-(3-bromo-4-methylphenyl)-1H-pyrazole, is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Therefore, it is imperative to operate under the assumption that 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole shares these properties. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5][6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a robust barrier against chemical exposure. The selection of each component is deliberate and based on the compound's chemical nature.

Equipment Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield is required when handling larger quantities or if there is a significant splash risk.[7][8][9]Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[4] A face shield provides an additional layer of protection for the entire face.[8]
Hand Protection Compatible chemical-resistant gloves. Materials such as Neoprene or Viton are recommended.[8][10] Double-gloving is best practice.Pyrazole derivatives and halogenated hydrocarbons can penetrate standard disposable gloves like latex or nitrile with prolonged contact.[10][11] Neoprene and Viton offer superior resistance to aromatic and chlorinated solvents, preventing skin contact that can lead to irritation and absorption.[8][10]
Body Protection A flame-resistant laboratory coat, fully fastened. Chemical-resistant apron for large-volume work. Closed-toe shoes are mandatory.[8][11]Prevents incidental contact with skin and protects personal clothing from contamination. Leather shoes should be avoided as they can absorb chemicals.[8]
Respiratory Protection Generally not required under normal use with adequate engineering controls (i.e., a chemical fume hood). If dust or aerosols are generated outside of a hood, a NIOSH/MSHA or EU Standard EN 149 approved respirator is required.[7]Protects against inhalation of fine particles, which can cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure at every stage of the handling process. Adherence to this workflow is critical for personnel safety.

Step 1: Preparation (Pre-Handling)

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure a safety shower and eyewash station are accessible and unobstructed.[9]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.

Step 2: Chemical Handling (Inside Chemical Fume Hood)

  • Weighing the Compound: To minimize the generation of airborne dust, use the "tare method."[9]

    • Place a sealed, empty receiving container on the analytical balance and tare it.

    • Inside the fume hood, carefully transfer the desired amount of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole into the container.

    • Securely close the container before removing it from the fume hood to re-weigh.

  • Dissolving and Transfer:

    • All solution preparations and transfers must occur within the fume hood.[7]

    • When dissolving, add the solid compound to the solvent slowly to prevent splashing.

    • Keep the primary container tightly closed when not in use.[12]

Step 3: Post-Handling

  • Decontamination: Thoroughly decontaminate the work area within the fume hood. Wipe down all surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out during removal.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[7]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound (Tare Method) prep3->handle1 Proceed to Handling handle2 Dissolve & Transfer Solutions handle1->handle2 post1 Decontaminate Work Area handle2->post1 Procedure Complete post2 Segregate Halogenated Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Safe Handling Workflow Diagram.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are legally mandated and environmentally critical. As a brominated organic compound, 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole falls into a specific waste category.

Classification: Halogenated Organic Waste.[9][13]

Procedure:

  • Waste Segregation: ALL waste containing this chemical, including contaminated PPE, weigh boats, and pipette tips, must be placed in a designated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[9]

  • Liquid Waste: Unused solutions should be poured into a dedicated container for liquid halogenated organic waste.[13]

  • Container Decontamination: Any empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must also be collected and disposed of as halogenated organic waste.[13]

  • Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company, following your institution's specific procedures.[13] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7]

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. (n.d.). Benchchem.
  • Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Personal Protective Equipment Selection Guide. (2015, July 22). Princeton University Environmental Health and Safety.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA.
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. (2025, November 6). Sigma-Aldrich.
  • Managing waste that may contain brominated flame retardants. (n.d.). Ministry for the Environment.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. (2025, December 22). Fisher Scientific.
  • Bromine water - disposal. (2008, October 22). Chemtalk.
  • Personal protective equipment for handling 2-Bromo-3'-nitroacetophenone. (n.d.). Benchchem.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • 1-(3-Bromo-4-methylphenyl)-1H-pyrazole. (n.d.). Fluorochem.
  • SAFETY DATA SHEET - Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. (2017, February 18). Matrix Scientific.
  • Special Issue: Synthesis and Biological Evaluation of Pyrazole Derivatives. (n.d.). MDPI.
  • SAFETY DATA SHEET - 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. (2021, May 1). Angene Chemical.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. (2025, December 10). Tokyo Chemical Industry.
  • 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole. (n.d.). BLDpharm.
  • SAFETY DATA SHEET - 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. (2025, December 20). Fisher Scientific.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

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